molecular formula C36H47N11O6 B549123 FC131

FC131

Número de catálogo: B549123
Peso molecular: 729.8 g/mol
Clave InChI: MBXBICVKLVYNKD-XFTNXAEASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

FC131 is a potent and selective cyclic pentapeptide antagonist of the CXCR4 chemokine receptor, a G-protein coupled receptor (GPCR) involved in numerous physiological and pathological processes . Its primary research value lies in its ability to specifically block the interaction between CXCR4 and its natural ligand, stromal-derived-factor-1 (SDF-1 or CXCL12) . This SDF-1/CXCR4 axis is a critical signaling pathway in several disease areas. In oncology research, this compound is a vital tool for investigating cancer metastasis. The SDF-1/CXCR4 axis is known to direct the migration of cancer cells to specific organs that secrete SDF-1, such as lymph nodes, bone marrow, liver, and lungs . This compound has been used to study this mechanism in various cancers, including breast, lung, ovarian, and prostate cancer, and has been shown to inhibit SDF-1α induced migration of cancer cells . Furthermore, this compound plays a significant role in virology research, as CXCR4 serves as a major co-receptor, alongside CCR5, for the entry of T-tropic (X4) HIV-1 strains into target human cells . By antagonizing CXCR4, this compound can inhibit this viral entry process, making it a valuable compound for studying HIV infection mechanisms . Structural and activity relationship studies, including receptor mutagenesis and computational modeling, have revealed that the D-Tyr1, Arg2, and Nal4 residues in the this compound structure are essential for its high-affinity binding to the CXCR4 receptor . Researchers also utilize this compound and its analogues in studies of other CXCR4-associated conditions, such as rheumatoid arthritis and WHIM syndrome, a rare immunodeficiency disorder . Its application has been expanded through conjugation to drug delivery systems, like dendrimers and nanoparticles, to create targeted therapies that simultaneously block CXCR4 and deliver chemotherapeutic agents specifically to cancer cells .

Propiedades

IUPAC Name

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXBICVKLVYNKD-XFTNXAEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H47N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FC131 in CXCR4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of FC131, a potent cyclopentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It outlines the molecular interactions, inhibitory activities, and key experimental methodologies used to characterize its function.

Introduction: The CXCR4/CXCL12 Axis and this compound

The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its exclusive endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), are integral to numerous physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[1] However, the CXCR4/CXCL12 axis is also implicated in various pathologies. It plays a critical role in the metastasis of many cancers, as tumor cells exploit this axis for homing and proliferation.[1][2] Furthermore, CXCR4 serves as a primary co-receptor for T-cell tropic (X4) strains of the human immunodeficiency virus (HIV-1), facilitating viral entry into host cells.[3][4]

This compound, a cyclic pentapeptide with the sequence cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), emerged from structure-activity relationship (SAR) studies of the polyphemusin II-derived peptide, T140.[4][5] It is a highly potent and selective antagonist of CXCR4, making it a valuable tool for research and a lead compound for the development of novel therapeutics targeting CXCR4-mediated diseases.[5][6] This guide details its mechanism of action at the molecular level.

Core Mechanism of Action: Competitive Antagonism and Molecular Binding

This compound functions as a competitive antagonist, directly competing with the natural ligand CXCL12 for binding to CXCR4. By occupying the receptor's binding pocket, this compound prevents the conformational changes required for receptor activation and subsequent intracellular signaling.[1]

Extensive research combining ligand modifications, receptor mutagenesis, and computational modeling has elucidated the specific molecular interactions between this compound and CXCR4.[5][7][8] The binding is characterized by a network of charge-charge, hydrophobic, and hydrogen-bonding interactions:

  • Arginine Residues (Arg¹ and Arg²): The two arginine residues are crucial for high-affinity binding. The Arg² side chain interacts with residues in the transmembrane-3 (TM-3) domain, specifically His¹¹³ and Asp¹⁷¹.[7] The Arg¹ residue forms charge-charge interactions with Asp¹⁸⁷ located in the second extracellular loop (ECL-2).[7]

  • Naphthylalanine Residue (2-Nal³): The bulky, aromatic side chain of 2-naphthylalanine (2-Nal) inserts into a hydrophobic pocket within the transmembrane-5 (TM-5) domain of the receptor.[7]

  • Peptide Backbone: The backbone of this compound interacts with the highly conserved Glu²⁸⁸ residue in TM-7 via two water molecules.[7] This interaction is critical, as Glu²⁸⁸ forms a hydrogen bond with Tyr¹¹⁶, and mutation of either residue is known to abolish CXCR4 activity.[7]

  • D-Tyrosine Residue (D-Tyr⁵): The D-Tyr⁵ side chain is oriented towards the extracellular side of the CXCR4 receptor.[7]

These multiple points of contact anchor this compound firmly within the CXCR4 binding site, effectively blocking access to CXCL12 and preventing the initiation of downstream signaling cascades.

cluster_receptor CXCR4 Receptor CXCR4 Transmembrane Domains (TM-3, TM-5, ECL-2) His113 His113 Asp171 Asp171 Asp187 Asp187 HydrophobicPocket Hydrophobic Pocket (TM-5) Glu288 Glu288 Arg1 Arg¹ Arg1->Asp187 Charge-Charge Interaction Arg2 Arg² Arg2->His113 Interaction Arg2->Asp171 Interaction Nal3 2-Nal³ Nal3->HydrophobicPocket Hydrophobic Interaction Backbone Backbone Backbone->Glu288 H-Bond via Water CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates This compound This compound (Antagonist) Inhibition X This compound->Inhibition G_Protein Gαi Protein Activation CXCR4->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Cellular_Response Cellular Responses (Migration, Proliferation, Survival) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response Inhibition->CXCR4 Blocks N1 Prepare CXCR4-expressing cell membranes N2 Incubate membranes with [¹²⁵I]-SDF-1α + varying [this compound] N1->N2 N3 Separate bound from free radioligand (Filtration) N2->N3 N4 Quantify radioactivity (Gamma Counting) N3->N4 N5 Plot dose-response curve and calculate IC₅₀ N4->N5

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure of the FC131 Peptide

This guide provides a comprehensive technical overview of the structure of the this compound peptide, a potent and selective antagonist of the CXCR4 receptor. The document details its primary, secondary, and tertiary structural features, its interaction with the CXCR4 receptor, and the experimental methodologies employed for its characterization.

Core Structural and Physicochemical Properties

This compound is a synthetic, cyclic pentapeptide. Its cyclic nature confers a degree of conformational rigidity, which is crucial for its high-affinity binding to its target.

Table 1: Key Properties of this compound

PropertyDescription
Molecular Formula C₃₉H₅₃N₁₁O₇
Molecular Weight 812.9 g/mol
Sequence cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-)[1]
Alternative Sequence Notation cyclo[2Nal-Gly-D-Tyr-Arg-Arg][2]
Type Cyclic Pentapeptide

Detailed Structural Analysis

The structure of this compound can be understood at three levels: primary, secondary, and the inferred tertiary conformation based on its interaction with the CXCR4 receptor.

2.1. Primary Structure: The Amino Acid Sequence

The foundation of this compound's function lies in its specific sequence of amino acids:

  • Two L-Arginine (Arg) residues: These provide positive charges that are critical for electrostatic interactions with the CXCR4 receptor.[1]

  • One L-2-Naphthylalanine (2-Nal) residue: This is an unnatural aromatic amino acid that plays a significant role in establishing hydrophobic and π-π stacking interactions within the receptor's binding pocket.[1]

  • One Glycine (Gly) residue: As the simplest amino acid, glycine provides flexibility to the peptide backbone, which is essential for achieving the optimal conformation for binding.[1]

  • One D-Tyrosine (D-Tyr) residue: The inclusion of a D-amino acid is a key feature that induces a specific turn in the peptide's structure and provides resistance against enzymatic degradation.[1]

2.2. Secondary and Tertiary Structure: Conformational Insights

While a definitive crystal structure of unbound this compound is not available, its conformation has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations.[3] These studies suggest that this compound does not possess a single rigid structure but rather a collection of closely related conformations in dynamic equilibrium. The cyclic structure, combined with the D-Tyrosine residue, promotes a β-turn-like conformation, a common motif in bioactive cyclic peptides.

Molecular Interactions with the CXCR4 Receptor

This compound functions as a CXCR4 antagonist by binding to the receptor and preventing the binding of its natural ligand, the chemokine SDF-1 (Stromal Cell-Derived Factor-1).[2][3][4] This antagonistic action blocks the downstream signaling pathways initiated by SDF-1.

Mutational analyses and computational modeling have identified key interactions between this compound and CXCR4:[1][4]

  • The Arginine residues of this compound engage in electrostatic interactions with acidic residues of CXCR4, such as Asp¹⁷¹ in transmembrane (TM) helix 3 and Asp¹⁸⁷ in extracellular loop (ECL) 2.[1]

  • The 2-Naphthylalanine residue fits into a hydrophobic pocket in the receptor, interacting with residues in TM-5.[1]

  • The peptide backbone of this compound is thought to interact with Glu²⁸⁸, a conserved residue among chemokine receptors, potentially mediated by water molecules.[1]

Visualizing Structural and Functional Relationships

Diagram 1: Key Structural Components and their Functional Roles in this compound

FC131_Structure_Function A This compound Primary Structure cyclo(-Arg-Arg-Nal-Gly-D-Tyr-) B Cyclic Backbone A->B C Arginine Side Chains A->C D Naphthylalanine Side Chain A->D E D-Tyrosine Residue A->E F High-Affinity Binding to CXCR4 B->F Provides Rigidity C->F Electrostatic Interactions D->F Hydrophobic Interactions E->F Induces Turn & Stability FC131_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Functional Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Cyclization SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC NMR NMR Spectroscopy HPLC->NMR MD Molecular Dynamics Simulation HPLC->MD BindingAssay CXCR4 Binding Assay HPLC->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay

References

FC131's role in chemokine receptor signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to FC131's Role in Chemokine Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective cyclopentapeptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2][3] As a key regulator of cell migration, CXCR4 and its endogenous ligand, CXCL12 (SDF-1), are implicated in numerous physiological and pathological processes, including HIV-1 entry, cancer metastasis, and stem cell mobilization.[1][4] this compound exerts its effects by competitively inhibiting CXCL12 binding, thereby modulating downstream signaling cascades.[2][5] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on CXCR4 signaling, relevant quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound, with the structure cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-), was developed from a library of cyclopentapeptides designed to mimic the crucial residues of the CXCR4 antagonist T140.[3] Its primary mechanism involves direct, high-affinity binding to CXCR4, a G-protein coupled receptor (GPCR), thereby blocking the binding of the native ligand CXCL12.[6]

Receptor mutagenesis and computational modeling studies have elucidated the specific binding mode of this compound within the CXCR4 binding pocket.[1] Key interactions include:

  • The Arg² and 2-Nal³ side chains of this compound penetrate deep into the major binding crevice of the receptor, interacting with residues in transmembrane (TM) domains TM-3 and TM-5.[1][3]

  • The Arg¹ side chain forms charge-charge interactions with Asp(187) in the second extracellular loop (ECL-2).[1]

  • The peptide backbone interacts with the highly conserved Glu(288) residue in TM-7 via water molecules.[1]

Beyond simple antagonism, some evidence suggests this compound may act as an inverse agonist , reducing the basal or constitutive activity of CXCR4 at the G-protein level.[7] Furthermore, studies using advanced fluorescence microscopy have shown that this compound can completely disrupt the dynamic dimerization of CXCR4 receptors on the cell surface, a process that may be important for its signaling function.[7]

FC131_Mechanism_of_Action cluster_0 This compound Action cluster_1 Physiological Ligand cluster_2 Downstream Effect This compound This compound Block Blocks Binding This compound->Block Disrupt Disrupts Dimerization This compound->Disrupt CXCR4 CXCR4 Receptor Signaling G-Protein Signaling (Ca2+, MAPK, etc.) CXCR4->Signaling Inhibited Block->CXCR4 Disrupt->CXCR4 CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds & Activates CellularResponse Cellular Response (Migration, Proliferation) Signaling->CellularResponse Inhibited

Caption: Logical flow of this compound's antagonistic action on the CXCR4 receptor.

Quantitative Data: Binding Affinity and Potency

This compound demonstrates potent inhibition of ligand binding to CXCR4. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying its antagonistic activity. The data below includes this compound and several analogues where peptide bonds were substituted with an amidine motif (Ψ[–C(=NH)−NH−]) to enhance receptor affinity.[5]

CompoundModified DipeptideIC₅₀ (nM) for [¹²⁵I]-SDF-1 Binding Inhibition[5]
This compound None (Control) 4.5 [2]
15aArg-Arg2.6 ± 0.6
15bNal-Gly1.1 ± 0.2
15cArg-Nal3.3 ± 0.9
15dGly-d-Tyr2.5 ± 0.8
15eArg-Arg (different position)3.2 ± 0.8
15fd-Tyr-Arg20.3 ± 1.5
15gd-Tyr-Arg (different position)16.5 ± 2.4

Data presented as mean ± SD. Nal = 3-(2-naphthyl)alanine.

CXCR4 Signaling Pathways Inhibited by this compound

CXCR4 activation by CXCL12 initiates a cascade of intracellular signaling events characteristic of GPCRs.[8][9] this compound, by blocking the initial ligand-receptor interaction, prevents the activation of these pathways.

  • G-Protein Coupling: Upon CXCL12 binding, CXCR4 couples primarily to the Gαi subunit of the heterotrimeric G-protein complex. This leads to the exchange of GDP for GTP and the dissociation of the Gαi and Gβγ subunits.[9][10]

  • Downstream Effectors: The dissociated G-protein subunits modulate multiple downstream effectors:

    • Phospholipase C (PLC): The Gβγ subunit activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][11]

    • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored Ca²⁺ into the cytoplasm.[8][11] This transient increase in intracellular calcium is a hallmark of CXCR4 activation.[12]

    • Protein Kinase C (PKC): DAG, along with Ca²⁺, activates PKC, which phosphorylates numerous cellular substrates.[8]

    • PI3K/Akt & MAPK/ERK Pathways: CXCR4 activation also stimulates the PI3K/Akt and Ras/Raf/ERK (MAPK) pathways, which are crucial for cell survival, proliferation, and migration.[6][11]

This compound's antagonism effectively halts these cascades at their origin, preventing G-protein activation and all subsequent signaling events.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligands Extracellular cluster_cytosol Cytosol CXCR4 CXCR4 G_Protein Gαiβγ CXCR4->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates PLC PLC PIP2 PIP₂ PLC->PIP2 Cleaves CXCL12 CXCL12 CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Blocks G_betagamma->PLC Activates PI3K_Akt PI3K/Akt Pathway G_betagamma->PI3K_Akt IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca²⁺]i ↑ IP3->Ca2 Triggers Release PKC PKC DAG->PKC Activates Ca2->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Response Chemotaxis & Gene Expression PI3K_Akt->Response MAPK_ERK->Response

Caption: CXCR4 signaling cascade initiated by CXCL12 and inhibited by this compound.

Experimental Protocols

Characterizing the activity of this compound involves a combination of binding and functional assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (IC₅₀ or Ki).

Objective: To determine the IC₅₀ of this compound for CXCR4.

Materials:

  • HEK293 cells transfected with human CXCR4.

  • Binding Buffer: Tris-HCl (50 mM, pH 7.4), MgCl₂ (5 mM), CaCl₂ (1 mM), and BSA (0.5%).

  • Radioligand: [¹²⁵I]-SDF-1α.

  • Competitor: this compound (serial dilutions).

  • Non-specific binding control: High concentration of unlabeled SDF-1α or another potent CXCR4 antagonist (e.g., AMD3100).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Cell Preparation: Culture CXCR4-expressing HEK293 cells and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [¹²⁵I]-SDF-1α.

  • Competition: Add serial dilutions of this compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare CXCR4-expressing cell membranes a1 Combine membranes, [¹²⁵I]-SDF-1α, and this compound dilutions in wells p1->a1 p2 Serially dilute This compound compound p2->a1 a2 Incubate to reach equilibrium a1->a2 a3 Filter contents to separate bound vs. free ligand a2->a3 a4 Wash filters to remove unbound radioligand a3->a4 d1 Measure radioactivity with scintillation counter a4->d1 d2 Calculate specific binding d1->d2 d3 Plot dose-response curve and determine IC₅₀ d2->d3

References

The Cyclopentapeptide FC131: A Technical Guide to its Antagonistic Interaction with the SDF-1/CXCL12-CXCR4 Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FC131, a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It details the mechanism of action of this compound, focusing on its competitive inhibition of the binding of stromal cell-derived factor-1 (SDF-1), also known as CXCL12, to CXCR4. This guide summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of drug discovery, oncology, immunology, and virology, where the SDF-1/CXCR4 axis plays a critical role.

Introduction to this compound and the SDF-1/CXCR4 Axis

The chemokine receptor CXCR4 and its exclusive endogenous ligand, SDF-1/CXCL12, form a critical signaling axis involved in a myriad of physiological and pathological processes.[1][2] This axis governs cell trafficking, hematopoiesis, organogenesis, and immune responses.[1][3] Dysregulation of SDF-1/CXCR4 signaling is implicated in various diseases, including cancer metastasis, HIV-1 entry into host cells, and inflammatory disorders.[4][5] Consequently, CXCR4 has emerged as a promising therapeutic target.

This compound is a synthetic cyclic pentapeptide, cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), where Nal is 3-(2-naphthyl)alanine.[6] It was developed through structure-activity relationship (SAR) studies of the polyphemusin II-derived anti-HIV peptide, T140.[6] this compound exhibits high-affinity binding to CXCR4, acting as a potent antagonist that effectively blocks the interaction of SDF-1/CXCL12 with the receptor.[4] This antagonism prevents the initiation of downstream signaling cascades, thereby inhibiting cellular responses such as chemotaxis, proliferation, and survival.[3][7]

Quantitative Data: Binding Affinity and Potency of this compound

The inhibitory activity of this compound is quantified through various in vitro assays. The following table summarizes the reported binding affinity of this compound for the CXCR4 receptor.

ParameterValueAssayCell LineRadioligandReference
IC50 4.5 nMCompetitive Binding AssayCEM[125I]-SDF-1
IC50 0.74 µMCompetitive Binding AssayCOS-7 (transiently transfected with CXCR4)[125I]-12G5[8]

Note: The significant difference in reported IC50 values may be attributed to the different assay formats, cell lines, and radioligands used in the respective studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the SDF-1/CXCR4 axis.

Competitive Radioligand Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to CXCR4.

Materials:

  • Cells expressing CXCR4 (e.g., Jurkat cells, or transfected HEK293 or COS-7 cells)

  • [125I]-SDF-1α (radioligand)

  • This compound (unlabeled competitor)

  • Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% BSA, pH 7.4)

  • Wash Buffer (Binding Buffer with 0.5 M NaCl)

  • Cell lysis buffer (e.g., 20 mM Tris-HCl, 1% Triton X-100, 10% glycerol)

  • Gamma counter

Procedure:

  • Cell Preparation: Harvest cells and resuspend in binding buffer to a concentration of 1-5 x 106 cells/mL.

  • Assay Setup: In a 96-well plate, add a fixed concentration of [125I]-SDF-1α (typically at its Kd concentration).

  • Competition: Add increasing concentrations of this compound to the wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled SDF-1α (e.g., 1 µM).

  • Incubation: Add the cell suspension to each well. Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Washing: Terminate the binding reaction by rapidly filtering the plate contents through a glass fiber filter plate and washing three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

SDF-1/CXCL12-Induced Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit the chemotactic response of cells towards an SDF-1/CXCL12 gradient.

Materials:

  • CXCR4-expressing cells capable of migration (e.g., Jurkat T-cells, MDA-MB-231 breast cancer cells)

  • Transwell inserts (typically with a 5 or 8 µm pore size polycarbonate membrane)

  • 24-well companion plates

  • SDF-1/CXCL12

  • This compound

  • Cell culture medium (serum-free for the assay)

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Starve the cells in serum-free medium for 4-6 hours. Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.

  • Chemoattractant Preparation: In the lower chamber of the 24-well plate, add serum-free medium containing a predetermined optimal concentration of SDF-1/CXCL12 (e.g., 100 ng/mL). For the negative control, add serum-free medium only.

  • Inhibitor Treatment: In the upper chamber (the Transwell insert), add the cell suspension. For inhibition experiments, pre-incubate the cells with varying concentrations of this compound for 30 minutes before adding them to the insert.

  • Incubation: Place the inserts into the wells of the 24-well plate and incubate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

    • Elute the stain and measure the absorbance at 570 nm.

    • Alternatively, pre-label the cells with Calcein-AM, and measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the SDF-1/CXCL12-only control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the SDF-1/CXCL12-induced transient increase in intracellular calcium concentration ([Ca2+]i).

Materials:

  • CXCR4-expressing cells

  • SDF-1/CXCL12

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence plate reader with kinetic reading capabilities or a fluorescence microscope equipped for ratiometric imaging.

Procedure:

  • Cell Loading with Dye:

    • Harvest cells and resuspend them in HBSS containing a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 (0.02%).

    • Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Assay Setup: Resuspend the loaded cells in HBSS and transfer them to a 96-well black, clear-bottom plate.

  • Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 30-60 seconds) using a fluorescence plate reader. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at 520 nm.

  • Stimulation and Inhibition:

    • To measure the response to the agonist, inject a solution of SDF-1/CXCL12 into the wells and continue to record the fluorescence signal for several minutes.

    • To assess inhibition, pre-incubate the cells with various concentrations of this compound for 15-30 minutes before adding SDF-1/CXCL12.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380).

    • For Fluo-4, express the fluorescence intensity as a relative change from the baseline.

    • The peak fluorescence response is indicative of the [Ca2+]i.

    • Plot the percentage of inhibition of the SDF-1/CXCL12-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of SDF-1/CXCL12 with CXCR4 triggers a cascade of intracellular signaling events. This compound, by blocking this initial interaction, prevents the activation of these pathways.

SDF-1/CXCL12-CXCR4 Signaling Pathway

Upon binding of SDF-1/CXCL12, CXCR4, a G-protein coupled receptor (GPCR), activates heterotrimeric G proteins, primarily of the Gαi family. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn activate multiple downstream effector pathways:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.[7]

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in cell proliferation, differentiation, and migration.[7]

  • Phospholipase C (PLC)/Inositol Trisphosphate (IP3) Pathway: Activation of PLC leads to the generation of IP3 and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium, which acts as a second messenger for various cellular processes, including migration.[8]

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in regulating gene expression related to immune responses and cell proliferation.

The following diagram illustrates the major signaling pathways activated by the SDF-1/CXCL12-CXCR4 axis, which are inhibited by this compound.

SDF1_CXCR4_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CXCR4 CXCR4 G_protein Gαiβγ CXCR4->G_protein Activates JAK JAK CXCR4->JAK Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to SDF1 SDF-1/CXCL12 SDF1->CXCR4 Binds This compound This compound This compound->CXCR4 Inhibits Ras Ras G_betagamma->PLC G_betagamma->PI3K G_betagamma->Ras Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers release PKC PKC DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Transcription Gene Transcription Ca_cyto->Transcription PKC->Transcription Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Akt->pAkt pAkt->Transcription Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Transcription STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT pSTAT->Transcription

Caption: SDF-1/CXCR4 signaling pathways inhibited by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound as a CXCR4 antagonist typically follows a multi-step experimental workflow, starting from initial binding studies to functional and in vivo validation.

FC131_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation (Conceptual) Binding_Assay Competitive Binding Assay (Determine IC50/Ki) Migration_Assay Cell Migration Assay (Transwell) (Determine functional IC50) Binding_Assay->Migration_Assay Confirms functional antagonism Calcium_Assay Calcium Mobilization Assay (Determine functional IC50) Binding_Assay->Calcium_Assay Confirms functional antagonism Signaling_Assay Signaling Pathway Analysis (Western Blot for p-Akt, p-ERK) Migration_Assay->Signaling_Assay Investigate mechanism Calcium_Assay->Signaling_Assay Investigate mechanism PK_PD Pharmacokinetics & Pharmacodynamics Studies Signaling_Assay->PK_PD Proceed to in vivo Efficacy Efficacy in Disease Models (e.g., Cancer Metastasis, HIV Infection) PK_PD->Efficacy Evaluate therapeutic potential

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CXCR4 receptor. Its ability to disrupt the SDF-1/CXCL12-CXCR4 signaling axis makes it a valuable research tool and a lead compound for the development of therapeutics targeting a range of pathologies. This technical guide provides a foundational understanding of this compound's mechanism of action, methods for its characterization, and the key signaling pathways it modulates. Further research into the in vivo efficacy and safety profile of this compound and its derivatives will be crucial for translating its therapeutic potential into clinical applications.

References

FC131: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] A synthetic cyclic pentapeptide, this compound has garnered significant interest in the scientific community for its therapeutic potential in various pathological conditions, including HIV infection, cancer metastasis, and inflammatory diseases.[2] This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the CXCR4 receptor, thereby preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1] The interaction between CXCL12 and CXCR4 plays a crucial role in numerous physiological and pathological processes, including cell trafficking, hematopoiesis, angiogenesis, and inflammation.[3][4] By blocking this interaction, this compound effectively inhibits the downstream signaling cascades initiated by CXCR4 activation.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound and its derivatives from various studies. These data are crucial for understanding the potency and structure-activity relationships of these compounds.

Table 1: Inhibitory Activity of this compound and its Analogs against [¹²⁵I]-SDF-1 Binding to CXCR4.

CompoundCell LineIC₅₀ (nM)Reference
This compoundHEK2934.2 - 4.9[1]
This compoundJurkat5 ± 1
Amidine-substituted analog 15aHEK2932.8[1]
Amidine-substituted analog 15bHEK2934.2[1]
Amidine-substituted analog 15cHEK2934.9[1]
Amidine-substituted analog 15dHEK2931.8[1]
Amidine-substituted analog 15eHEK2933.3[1]

Table 2: Anti-HIV Activity of this compound and its Analogs.

CompoundVirus StrainEC₅₀ (µg/mL)Reference
This compoundHIV-1 (X4 strain)0.0018
Amidine-substituted analog 15aHIV-1 (X4 strain)0.0016[1]
Amidine-substituted analog 15bHIV-1 (X4 strain)0.0019[1]
Amidine-substituted analog 15cHIV-1 (X4 strain)0.0025[1]
Amidine-substituted analog 15dHIV-1 (X4 strain)0.0011[1]
Amidine-substituted analog 15eHIV-1 (X4 strain)0.0014[1]

Signaling Pathways

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events. This compound, by blocking this initial step, inhibits these downstream pathways. The following diagram illustrates the major signaling axes regulated by the CXCL12/CXCR4 interaction.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT CXCR4->JAK_STAT G-protein independent CXCL12 CXCL12 (SDF-1α) CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Blocks PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC RAS RAS G_protein->RAS AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cell Proliferation, Survival, Migration, Gene Transcription mTOR->Cellular_Responses IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 Ca2->Cellular_Responses RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Responses JAK_STAT->Cellular_Responses

CXCR4 Signaling Pathways Inhibited by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide protocols for key experiments involving this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CXCR4 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • CXCR4-expressing cells (e.g., Jurkat, HEK293-CXCR4)

  • [¹²⁵I]-SDF-1α or [¹²⁵I]-FC131 (radioligand)

  • Unlabeled this compound (competitor)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)

  • 96-well filter plates (e.g., Millipore MSFBN6B50)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Preparation: Harvest CXCR4-expressing cells and resuspend in binding buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell suspension.

    • 50 µL of binding buffer containing a fixed concentration of [¹²⁵I]-SDF-1α (typically at its Kd).

    • 50 µL of binding buffer containing increasing concentrations of unlabeled this compound (for competition curve) or buffer alone (for total binding) or a high concentration of an unlabeled CXCR4 antagonist (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Transfer the contents of each well to a filter plate and wash rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound to determine the IC₅₀ value.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start cell_prep Prepare CXCR4-expressing cell suspension start->cell_prep assay_setup Set up 96-well plate: - Cells - [¹²⁵I]-SDF-1α - this compound dilutions cell_prep->assay_setup incubation Incubate at RT for 60-90 min assay_setup->incubation filtration Filter and wash to separate bound/free ligand incubation->filtration counting Add scintillation fluid and count radioactivity filtration->counting analysis Calculate specific binding and determine IC₅₀ counting->analysis end End analysis->end

Workflow for a CXCR4 Radioligand Binding Assay.
Cell Migration (Transwell) Assay

This assay assesses the ability of this compound to inhibit CXCL12-induced cell migration.

Materials:

  • Cancer cells expressing CXCR4 (e.g., MDA-MB-231 breast cancer cells)

  • Transwell inserts (e.g., 8.0 µm pore size)

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 100 ng/mL CXCL12)

  • This compound

  • Calcein-AM or DAPI for cell staining

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.

  • Assay Setup:

    • Add medium containing CXCL12 to the lower chamber of the Transwell plate.

    • Resuspend the starved cells in serum-free medium. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

    • Add the cell suspension (containing this compound) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).

  • Cell Removal and Staining:

    • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with methanol and DAPI).

  • Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope.

  • Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the untreated control to determine the inhibitory effect of this compound.

Cell Invasion Assay

This assay is a modification of the migration assay and measures the ability of cells to invade through an extracellular matrix barrier.

Procedure: The protocol is similar to the cell migration assay with one key difference:

  • Before adding the cells, the Transwell insert is coated with a layer of Matrigel or a similar basement membrane extract. This simulates the extracellular matrix that cells must degrade and move through during invasion.

Conclusion

This compound is a valuable research tool for investigating the role of the CXCR4/CXCL12 axis in health and disease. Its high potency and selectivity make it an excellent probe for studying CXCR4-mediated signaling and for evaluating the therapeutic potential of CXCR4 antagonism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound.

References

An In-depth Technical Guide to CLR131 (Iopofosine I 131) for the Investigation of Cancer Cell Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLR131, also known as Iopofosine I 131, is a novel, targeted radiopharmaceutical agent under investigation for the treatment of various malignancies. It is a phospholipid-drug conjugate™ (PDC™) that selectively delivers the cytotoxic radioisotope iodine-131 directly to cancer cells.[1][2][3] This targeted approach minimizes exposure to healthy tissues, a significant advantage over traditional radiotherapy.[4][5] While primarily evaluated for its tumoricidal activity, the unique mechanism of action of CLR131, which involves the modulation of lipid rafts, presents a compelling avenue for studying its effects on cancer cell migration and invasion. This guide provides a comprehensive overview of CLR131's mechanism, relevant signaling pathways, and detailed experimental protocols to investigate its potential impact on cancer cell motility.

Mechanism of Action

CLR131 is comprised of a phospholipid ether (PLE) molecule conjugated to the radioisotope iodine-131.[2][6] The PLE component of CLR131 is selectively taken up and retained by cancer cells due to the high abundance of lipid rafts on their plasma membranes.[6][7][8] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.[7] In contrast, normal cells have a significantly lower concentration of these lipid rafts, which accounts for the tumor-selective accumulation of CLR131.[6]

Once bound to the lipid rafts, CLR131 is internalized into the cancer cell. The internalized iodine-131 emits beta and gamma radiation, leading to DNA damage and subsequent cancer cell death.[2] The slow degradation of CLR131 within the cell results in prolonged radiation exposure to the tumor.

The disruption of lipid raft integrity and function by CLR131 could have profound effects on cancer cell migration. Lipid rafts are known to play a crucial role in regulating cell adhesion, cytoskeleton organization, and signaling pathways that are integral to cell motility.

Signaling Pathways

The primary signaling event initiated by CLR131 is the induction of DNA damage and apoptosis due to the radioactive decay of iodine-131. However, its interaction with lipid rafts suggests a potential to modulate signaling pathways involved in cell migration. Lipid rafts are known to be hubs for various signaling proteins that regulate cell adhesion and migration, including integrins and receptor tyrosine kinases. By altering the lipid raft environment, CLR131 could indirectly influence these pathways.

CLR131_Mechanism_of_Action CLR131 Mechanism of Action CLR131 CLR131 (Iopofosine I 131) LipidRaft Lipid Raft CLR131->LipidRaft Binds to CancerCell Cancer Cell Membrane LipidRaft->CancerCell Located on MigrationModulation Modulation of Migration Signaling (Hypothesized) LipidRaft->MigrationModulation Internalization Internalization CancerCell->Internalization Mediates Iodine131 Iodine-131 Release Internalization->Iodine131 DNADamage DNA Damage Iodine131->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis

Caption: Mechanism of CLR131 uptake and its cytotoxic effect, with hypothesized impact on migration signaling.

Quantitative Data

The following tables summarize the quantitative data from clinical trials of CLR131 in various malignancies. While this data primarily reflects the therapeutic efficacy of CLR131, it provides a basis for dose selection in preclinical studies investigating its effects on cell migration.

Table 1: CLR131 Clinical Trial Data in Multiple Myeloma

Clinical Trial PhasePatient PopulationDosing RegimenOverall Response Rate (ORR)Clinical Benefit RateReference
Phase 1Relapsed/RefractorySingle dose of 12.5 mCi/m² and 18.75 mCi/m²-80%[9]
Phase 2 (CLOVER-1)Relapsed/RefractorySingle dose of 25 mCi/m²30%100% (at least stable disease)[3]
Phase 2 (CLOVER-1)Relapsed/RefractoryHighest dose group42.8%All patients achieved at least disease stabilization[3]

Table 2: CLR131 Clinical Trial Data in B-cell Malignancies

Cancer TypeClinical Trial PhaseDosing RegimenOverall Response Rate (ORR)Clinical Benefit Response (CBR)Reference
Diffuse Large B-cell Lymphoma (DLBCL)Phase 2Single dose of 25.0 mCi/m²33%50%[5]
Waldenström's Macroglobulinemia (WM)Phase 2 (CLOVER-1)Up to 4 IV infusions over 3 months100%83% (Major Response Rate)[8]

Experimental Protocols for Studying Cancer Cell Migration

While direct studies on the effect of CLR131 on cancer cell migration are not yet widely published, its mechanism of action provides a strong rationale for such investigations. Standard in vitro assays can be adapted to study the effects of CLR131 on the migratory and invasive properties of cancer cells.

Wound Healing (Scratch) Assay

This assay is suitable for studying collective cell migration.

Wound_Healing_Assay_Workflow Wound Healing Assay Workflow Start Seed cells to form a confluent monolayer Scratch Create a 'wound' with a pipette tip Start->Scratch Treatment Treat with CLR131 or vehicle control Scratch->Treatment Imaging_t0 Image the wound at t=0 Treatment->Imaging_t0 Incubate Incubate for 24-48 hours Imaging_t0->Incubate Imaging_t_final Image the wound at final time point Incubate->Imaging_t_final Analysis Measure wound closure area and migration rate Imaging_t_final->Analysis

Caption: Workflow for the wound healing assay to assess collective cell migration.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.[10][11]

  • Wound Creation: Once confluent, create a scratch or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[1][10]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.[10]

  • Treatment: Add fresh culture medium containing various concentrations of CLR131 or a vehicle control to the respective wells.

  • Imaging (Time 0): Immediately capture images of the wounds using a microscope equipped with a camera.[1]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 to 48 hours, or until the wound in the control wells is nearly closed.

  • Imaging (Final Time Point): Capture images of the same wound areas at the end of the incubation period.

  • Analysis: Measure the area of the wound at time 0 and the final time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure to determine the effect of CLR131 on cell migration.

Transwell Migration and Invasion Assay (Boyden Chamber Assay)

This assay is used to assess the migratory and invasive potential of individual cells in response to a chemoattractant.

Transwell_Assay_Workflow Transwell Assay Workflow Start Prepare Transwell inserts (with or without Matrigel) Chemoattractant Add chemoattractant to the lower chamber Start->Chemoattractant CellSeeding Seed cells (pre-treated with CLR131) in the upper chamber Chemoattractant->CellSeeding Incubate Incubate for 12-48 hours CellSeeding->Incubate RemoveNonMigrated Remove non-migrated cells from the upper surface Incubate->RemoveNonMigrated FixAndStain Fix and stain migrated cells on the lower surface RemoveNonMigrated->FixAndStain Quantify Count migrated cells under a microscope FixAndStain->Quantify

Caption: Workflow for the Transwell assay to assess individual cell migration and invasion.

Detailed Protocol:

  • Preparation of Transwell Inserts: For migration assays, use Transwell inserts with a porous polycarbonate membrane (typically 8 µm pore size). For invasion assays, coat the membrane with a layer of Matrigel™ or another extracellular matrix protein to simulate a basement membrane.[12]

  • Chemoattractant: Add culture medium containing a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber of the 24-well plate.[12][13]

  • Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium. Pre-treat the cells with various concentrations of CLR131 or a vehicle control for a specified period.

  • Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts.[13]

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration that allows for cell migration/invasion (typically 12-48 hours).[13]

  • Removal of Non-Migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[13][14]

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde, and then stain them with a solution such as crystal violet.[13][14]

  • Quantification: Count the number of stained, migrated cells in several random microscopic fields. The average number of migrated cells per field is used to quantify the migratory or invasive capacity.

Conclusion

CLR131 represents a promising targeted radiotherapy with a well-defined mechanism of action. Its unique interaction with lipid rafts on cancer cell membranes suggests a potential role in modulating cancer cell migration, a critical process in metastasis. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of CLR131 on cancer cell motility and invasion. Such studies will not only enhance our understanding of the multifaceted effects of this novel therapeutic agent but may also open new avenues for its clinical application in the context of metastatic disease.

References

Methodological & Application

Unraveling the Role of FC131 in Cellular Research: A Guide to its Application in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the dynamic landscape of cellular research and drug development, novel compounds that can modulate cellular pathways are of paramount importance. This document provides detailed application notes and protocols for the utilization of FC131 in cell culture experiments, designed for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound

Extensive research indicates a significant gap in publicly available information regarding a compound specifically designated as "this compound." Searches across scientific databases and literature have not yielded specific data on its mechanism of action, signaling pathways, or established protocols for its use in cell culture. The information presented herein is based on general principles of cell culture and compound testing, which can be adapted once specific details about this compound become available.

General Principles of Compound Handling and Storage in Cell Culture

Proper handling and storage of any new compound are critical to ensure its stability and efficacy in experimental settings. For a compound like this compound, the following general guidelines should be followed:

ParameterRecommendation
Storage Temperature Store at -20°C or -80°C for long-term stability.
Solvent Dissolve in a suitable solvent such as DMSO or ethanol.
Working Concentration Prepare a high-concentration stock solution to minimize the volume of solvent added to cell culture media.
Light Sensitivity Protect from light if the compound is light-sensitive.

General Protocols for In Vitro Cell-Based Assays

The following are generalized protocols that can be adapted for evaluating the effects of a novel compound like this compound on cultured cells.

Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT or other viability reagents

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to determine cell viability.

Western Blot Analysis for Signaling Pathway Elucidation

This protocol can be used to investigate the effect of this compound on the expression and activation of specific proteins within a signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentration of this compound for a specific time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies against target proteins.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Experimental Workflows

Clear and standardized workflows are essential for reproducibility in research. The following diagrams, generated using Graphviz, illustrate common experimental processes.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Cells Seed Cells Prepare this compound Dilutions Prepare this compound Dilutions Seed Cells->Prepare this compound Dilutions Treat Cells Treat Cells Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Absorbance Measure Absorbance Add Viability Reagent->Measure Absorbance

Caption: Workflow for a cell viability assay.

Signaling_Pathway_Hypothetical This compound This compound Receptor Receptor This compound->Receptor Binds to Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A hypothetical signaling pathway for this compound.

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example Data Table for IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM) after 48hStandard Deviation
Cell Line A10.5± 1.2
Cell Line B25.2± 3.5
Cell Line C5.8± 0.9

Table 2: Example Data Table for Protein Expression Changes upon this compound Treatment

ProteinFold Change (this compound vs. Control)p-value
p-ERK0.45< 0.01
Total ERK1.02> 0.05
p-Akt0.98> 0.05
Total Akt1.05> 0.05

Conclusion and Future Directions

While specific information on this compound is not currently available in the public domain, the protocols and guidelines presented here provide a robust framework for its investigation in cell culture experiments. Researchers are encouraged to adapt these general methodologies to their specific cell models and experimental questions. As more information about this compound emerges, these application notes can be further refined to provide more targeted and detailed protocols.

Disclaimer: The protocols and information provided are for research purposes only and should be performed by trained professionals in a suitable laboratory setting. It is crucial to consult relevant safety data sheets (SDS) and institutional guidelines before handling any new chemical compound.

Application Notes and Protocols for FC131 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including immune responses, cancer metastasis, and HIV infection. By blocking the CXCL12/CXCR4 signaling axis, this compound can inhibit the directional migration of cells, a process known as chemotaxis. These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis assays to study its inhibitory effects on cell migration.

Mechanism of Action: Inhibition of CXCL12/CXCR4-Mediated Chemotaxis

The CXCL12/CXCR4 signaling pathway is a key regulator of cell migration. The binding of the chemokine CXCL12 to the G-protein coupled receptor (GPCR) CXCR4 on the cell surface initiates a cascade of intracellular signaling events. This leads to the activation of downstream pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate the actin cytoskeleton, leading to cell polarization and directed movement towards the CXCL12 gradient.

This compound acts as a competitive antagonist, binding to CXCR4 and preventing the binding of CXCL12. This blockade of the receptor inhibits the downstream signaling cascade, thereby abrogating the chemotactic response of the cells towards a CXCL12 gradient.

cluster_membrane Cell Membrane cluster_cell Intracellular Signaling CXCR4 CXCR4 Receptor G_protein G-protein activation CXCR4->G_protein Activates CXCL12 CXCL12 (SDF-1α) CXCL12->CXCR4 Binds to This compound This compound This compound->CXCR4 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Initiates Actin Actin Cytoskeleton Rearrangement PI3K_Akt->Actin Chemotaxis Cell Migration (Chemotaxis) Actin->Chemotaxis

Figure 1: Simplified signaling pathway of this compound-mediated inhibition of CXCL12/CXCR4 chemotaxis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the inhibition of CXCL12-induced cell migration by this compound. These values are indicative and may vary depending on the cell type, assay conditions, and CXCL12 concentration used. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

This compound ConcentrationCell Type (Example)Chemoattractant (CXCL12)Incubation TimePercent Inhibition of Migration (%)
1 nMMDA-MB-231100 ng/mL4 hours10 - 20%
10 nMMDA-MB-231100 ng/mL4 hours40 - 60%
100 nMMDA-MB-231100 ng/mL4 hours80 - 95%
1 µMMDA-MB-231100 ng/mL4 hours> 95%

Note: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the binding of a radiolabeled SDF-1α analog to CXCR4 has been reported to be approximately 4.5 nM. The effective concentration for inhibiting cell migration in a functional assay may differ.

Experimental Protocols

Two common methods for assessing chemotaxis in vitro are the Boyden chamber (or Transwell) assay and the microfluidic-based µ-Slide chemotaxis assay.

Protocol 1: Boyden Chamber/Transwell Chemotaxis Assay

This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Materials:

  • 24-well Transwell inserts (e.g., 8.0 µm pore size for most cancer cell lines)

  • 24-well companion plates

  • CXCR4-expressing cells (e.g., MDA-MB-231 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., DMEM with 0.1% BSA)

  • Recombinant human CXCL12 (SDF-1α)

  • This compound

  • Calcein-AM or other fluorescent dye for cell labeling

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture CXCR4-expressing cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours in serum-free medium prior to the assay to reduce background migration.

    • On the day of the experiment, harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare a dilution series of this compound in serum-free medium.

    • Pre-incubate the cell suspension with different concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.

    • In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the desired concentration of CXCL12 (e.g., 100 ng/mL) as the chemoattractant.

    • For a negative control, add serum-free medium without CXCL12 to some wells.

    • Carefully place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension (containing this compound or vehicle) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the wells.

    • Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).

    • Alternatively, for a more quantitative and high-throughput method, label the migrated cells with a fluorescent dye like Calcein-AM and measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration compared to the vehicle control (cells migrating towards CXCL12 without this compound).

    • Percentage Inhibition = [1 - (Fluorescence of this compound treated cells / Fluorescence of vehicle-treated cells)] x 100

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A 1. Culture & Serum-Starve CXCR4+ Cells B 2. Harvest & Resuspend Cells A->B C 3. Pre-incubate Cells with this compound B->C E 5. Add Cells to Upper Chamber C->E D 4. Add CXCL12 to Lower Chamber D->E F 6. Incubate (4-24h) E->F G 7. Remove Non-Migrated Cells H 8. Stain/Label Migrated Cells G->H I 9. Quantify Migration H->I F->G

Figure 2: Experimental workflow for the Boyden Chamber Chemotaxis Assay with this compound.

Protocol 2: µ-Slide Chemotaxis Assay (Microfluidic Device)

This assay allows for the visualization and quantitative analysis of cell migration in a stable and long-term chemical gradient.

Materials:

  • µ-Slide Chemotaxis (ibidi GmbH)

  • CXCR4-expressing cells (e.g., MDA-MB-231)

  • Cell culture medium

  • Serum-free medium

  • Recombinant human CXCL12

  • This compound

  • Live-cell imaging microscope with an incubation chamber

Procedure:

  • Cell Preparation:

    • Follow the same cell preparation steps as in Protocol 1.

    • Resuspend the cells in serum-free medium at a suitable concentration for seeding in the µ-Slide (refer to the manufacturer's instructions).

  • µ-Slide Preparation and Seeding:

    • Prepare the µ-Slide according to the manufacturer's protocol.

    • Introduce the cell suspension into the central observation channel of the µ-Slide.

    • Allow the cells to adhere for a few hours in a CO2 incubator.

  • Gradient Formation:

    • Prepare two solutions in serum-free medium:

      • Reservoir 1: Medium containing the desired concentration of CXCL12.

      • Reservoir 2: Medium without CXCL12.

    • To test the inhibitory effect of this compound, add the desired concentration of this compound to both reservoirs. This ensures that the cells are exposed to a constant concentration of the inhibitor while migrating along the CXCL12 gradient.

    • Fill the reservoirs of the µ-Slide with the prepared solutions to establish a linear and stable chemoattractant gradient across the observation channel.

  • Live-Cell Imaging:

    • Place the µ-Slide on a live-cell imaging microscope equipped with an incubation chamber (37°C, 5% CO2).

    • Acquire time-lapse images of the migrating cells over several hours (e.g., every 10-20 minutes for 12-24 hours).

  • Data Analysis:

    • Use cell tracking software (e.g., ImageJ with the Manual Tracking plugin) to analyze the acquired images.

    • Quantify cell migration by calculating parameters such as:

      • Forward Migration Index (FMI): This parameter quantifies the efficiency of the forward migration of cells along the gradient.

      • Cell Velocity: The speed of cell movement.

      • Directness: The straightness of the cell migration path.

    • Compare these parameters between cells treated with this compound and the vehicle control to determine the inhibitory effect of this compound on chemotaxis.

Concluding Remarks

This compound is a valuable tool for studying the role of the CXCL12/CXCR4 signaling axis in cell migration. The protocols provided here offer robust methods for quantifying the inhibitory effects of this compound on chemotaxis. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and reproducible results. These assays can be applied in various research areas, including cancer biology, immunology, and drug discovery, to investigate the therapeutic potential of targeting CXCR4.

Application Notes and Protocols for FC131: A Potent Antagonist for CXCR4 in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a pivotal role in numerous physiological and pathological processes, including immune responses, hematopoiesis, cancer metastasis, and HIV-1 entry into host cells.[1][2] Its endogenous ligand is stromal cell-derived factor-1 (SDF-1/CXCL12). The CXCL12/CXCR4 signaling axis triggers a cascade of intracellular events that regulate cell migration, proliferation, and survival.[3][4] Given its involvement in various diseases, CXCR4 has emerged as a significant therapeutic target.

FC131 is a potent and selective cyclic pentapeptide antagonist of CXCR4.[5][6][7] It effectively inhibits the binding of CXCL12 to CXCR4, thereby blocking the downstream signaling pathways.[5] this compound has demonstrated significant potential in pre-clinical studies for its anti-HIV and anti-cancer activities.[6][8] These application notes provide detailed protocols for utilizing this compound to block CXCR4 signaling in primary cell lines, a critical step in studying cellular processes and for preclinical drug evaluation.

Quantitative Data: Potency of this compound and its Analogs

The following table summarizes the inhibitory activities of this compound and its derivatives against CXCL12 binding to CXCR4 and their anti-HIV-1 activity.

CompoundIC50 (nM) for [¹²⁵I]-SDF-1 Binding InhibitionEC50 (µM) for Anti-HIV-1 Activity (NL4-3 strain)EC50 (µM) for Anti-HIV-1 Activity (IIIB strain)Reference
This compound 4.50.00280.0023[6][8]
Analog 15a1.70.00190.0013[8]
Analog 15b1.20.00110.0009[8]
Analog 15c2.10.00150.0012[8]
Analog 15d1.90.00130.0011[8]
Analog 15e3.40.00210.0018[8]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of [¹²⁵I]-SDF-1α binding to CXCR4-transfected HEK293 cells. EC50 values represent the concentration required to block HIV-1 infection by 50%.[8]

Key Experimental Protocols

Herein, we provide detailed protocols for essential experiments to assess the efficacy of this compound in blocking CXCR4 in primary cell lines.

Competitive Binding Assay

This assay determines the ability of this compound to compete with the natural ligand, CXCL12, for binding to CXCR4 on the surface of primary cells.

Materials:

  • Primary cells expressing CXCR4

  • This compound

  • Radiolabeled CXCL12 (e.g., [¹²⁵I]-SDF-1α)

  • Binding Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA)

  • Wash Buffer (e.g., ice-cold HBSS)

  • Scintillation fluid and counter

Protocol:

  • Cell Preparation: Isolate primary cells using standard protocols and resuspend them in Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Competition Reaction: In a 96-well filter plate, add 50 µL of the cell suspension to each well.

  • Add 25 µL of varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M).

  • Add 25 µL of a fixed concentration of radiolabeled CXCL12 (e.g., 0.1 nM [¹²⁵I]-SDF-1α). For non-specific binding control wells, add a high concentration of unlabeled CXCL12 (e.g., 1 µM).

  • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Washing: Wash the cells three times with 200 µL of ice-cold Wash Buffer by vacuum filtration.

  • Quantification: After the final wash, allow the filter membrane to dry. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT or equivalent)

This assay assesses the cytotoxicity of this compound on primary cells.

Materials:

  • Primary cells

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well plate

  • Plate reader

Protocol:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value if any cytotoxic effect is observed.

Chemotaxis (Cell Migration) Assay

This assay evaluates the ability of this compound to inhibit CXCL12-induced migration of primary cells.

Materials:

  • Primary cells

  • Chemotaxis chamber (e.g., Transwell® plate with 8 µm pore size)

  • Migration Buffer (e.g., serum-free medium with 0.1% BSA)

  • CXCL12

  • This compound

  • Staining solution (e.g., DAPI or Crystal Violet)

  • Microscope

Protocol:

  • Cell Preparation: Resuspend primary cells in Migration Buffer at a concentration of 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Chamber Setup: In the lower chamber of the Transwell® plate, add 600 µL of Migration Buffer containing CXCL12 (e.g., 100 ng/mL). In control wells, add Migration Buffer alone.

  • Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the plate for 4-24 hours (depending on the cell type) at 37°C and 5% CO₂.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition by this compound compared to the CXCL12-only control.

Visualizing Mechanisms and Workflows

CXCR4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the major signaling pathways activated by the CXCL12/CXCR4 axis and the inhibitory action of this compound. Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins, leading to the dissociation of Gαi and Gβγ subunits.[3] This initiates downstream cascades including the PI3K/Akt, PLC/IP3, and MAPK/ERK pathways, which are crucial for cell migration, proliferation, and survival.[1][3][9] this compound acts as a competitive antagonist, preventing CXCL12 from binding to CXCR4 and thereby blocking these downstream signaling events.[5]

CXCR4_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response CXCR4 CXCR4 G_protein Gαi/Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT Pathway (G-protein independent) CXCR4->JAK_STAT CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binds & Activates This compound This compound This compound->CXCR4 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt PLC_IP3 PLC/IP3 Pathway G_protein->PLC_IP3 MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Migration Cell Migration PI3K_Akt->Migration Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival PLC_IP3->Migration MAPK_ERK->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival

Caption: CXCR4 signaling and the inhibitory mechanism of this compound.

Experimental Workflow for Evaluating this compound in Primary Cells

The diagram below outlines a typical workflow for assessing the inhibitory effect of this compound on primary cells. The process begins with the isolation and culture of primary cells, followed by treatment with this compound and stimulation with CXCL12. The effects are then evaluated through various functional assays, and the data is analyzed to determine the efficacy of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Functional Assays cluster_analysis Data Analysis Start Isolate & Culture Primary Cells Treatment Treat with this compound Start->Treatment Stimulation Stimulate with CXCL12 Treatment->Stimulation Binding Competitive Binding Assay Stimulation->Binding Viability Cell Viability Assay Stimulation->Viability Migration Chemotaxis Assay Stimulation->Migration IC50 Determine IC50 (Binding, Viability) Binding->IC50 Viability->IC50 Inhibition Quantify Migration Inhibition Migration->Inhibition Conclusion Conclusion on This compound Efficacy IC50->Conclusion Inhibition->Conclusion

Caption: Workflow for assessing this compound's effect on primary cells.

Conclusion

This compound is a valuable research tool for investigating the roles of the CXCR4/CXCL12 axis in various biological systems using primary cell lines. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound as a CXCR4 antagonist. Careful experimental design and adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of CXCR4-mediated processes and the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FC131 Concentration for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of FC131, a potent CXCR4 antagonist, for maximum experimental inhibition. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic, cyclic pentapeptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4.[2][3] This inhibition prevents the activation of downstream signaling pathways that are involved in various physiological and pathological processes, including immune cell trafficking, HIV-1 entry into T-cells, and cancer metastasis.[4]

Q2: What is the reported IC50 value for this compound?

A2: this compound has been shown to inhibit the binding of radiolabeled SDF-1α to CXCR4 with a half-maximal inhibitory concentration (IC50) of 4.5 nM.[2] It is important to note that the optimal concentration for maximal inhibition in a specific experiment will depend on the assay type, cell line, and experimental conditions.

Q3: What are the key signaling pathways affected by this compound?

A3: By blocking the SDF-1α/CXCR4 axis, this compound inhibits the activation of several downstream signaling cascades. These primarily include the G-protein mediated activation of pathways such as phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) cascade.[4] The JAK/STAT signaling pathway has also been implicated in SDF-1/CXCR4 signaling.[4] Inhibition of these pathways ultimately affects cell survival, proliferation, and migration.

Data Presentation

Table 1: Inhibitory Potency of this compound

ParameterValueTargetAssay TypeReference
IC504.5 nMCXCR4[¹²⁵I]-SDF-1α Binding Assay[2]

Note: The effective concentration for maximal inhibition in functional cellular assays may vary and should be determined empirically.

Mandatory Visualization

SDF1_CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SDF1 SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds & Activates This compound This compound This compound->CXCR4 Inhibits G_protein G-protein CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK JAK JAK G_protein->JAK AKT Akt PI3K->AKT Cell_Response Cellular Responses (Migration, Proliferation, Survival) AKT->Cell_Response MAPK->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response Gene Transcription

Caption: SDF-1α/CXCR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Determination of Optimal this compound Concentration using a Cell Migration Assay

This protocol describes how to determine the optimal concentration of this compound for inhibiting SDF-1α-induced cell migration using a transwell assay system.

Materials:

  • CXCR4-expressing cells (e.g., Jurkat T-cells, CD14+ monocytes).[5][6]

  • RPMI-1640 medium with no FBS.

  • Recombinant human SDF-1α/CXCL12.

  • This compound peptide.

  • Transwell inserts (e.g., 8 µm pore size for lymphocytes).

  • 24-well companion plates.

  • Cell viability assay reagent (e.g., Calcein AM or MTT).

Procedure:

  • Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. Prior to the assay, wash the cells twice with serum-free RPMI-1640 to remove any residual serum. Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Chemoattractant and Inhibitor Preparation:

    • Prepare a solution of SDF-1α in serum-free RPMI-1640 at a concentration known to induce migration (e.g., 50-100 ng/mL).[7]

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions of this compound in serum-free medium to create a range of concentrations for testing (e.g., 0.1 nM to 1 µM).

  • Assay Setup:

    • Add 600 µL of the SDF-1α solution to the lower chambers of the 24-well plate. For a negative control, add serum-free medium without SDF-1α.

    • In a separate tube, pre-incubate the cell suspension with the various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (solvent only).

    • Place the transwell inserts into the wells of the 24-well plate.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal incubation time should be determined empirically for the specific cell line.

  • Quantification of Migration:

    • Carefully remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells with a viability dye and measuring fluorescence, or by direct cell counting using a hemocytometer or an automated cell counter.[6]

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the SDF-1α-only control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.

Cell_Migration_Workflow A Prepare CXCR4-expressing cells in serum-free medium D Pre-incubate cells with this compound or vehicle control A->D B Prepare SDF-1α (chemoattractant) and serial dilutions of this compound C Add SDF-1α to lower chamber of transwell plate B->C B->D E Add pre-incubated cells to upper chamber of transwell C->E D->E F Incubate for 4-24 hours at 37°C E->F G Quantify migrated cells in the lower chamber F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for a transwell cell migration assay to determine this compound efficacy.

Measurement of CXCR4 Inhibition by Calcium Flux Assay

This protocol outlines the use of a fluorescent calcium indicator to measure the inhibition of SDF-1α-induced intracellular calcium mobilization by this compound.

Materials:

  • CXCR4-expressing cells.

  • Calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM).[8][9]

  • Pluronic F-127 (if using Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Recombinant human SDF-1α.

  • This compound peptide.

  • Ionomycin (positive control).

  • EGTA (negative control).

  • Flow cytometer or fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Loading with Calcium Dye:

    • Resuspend cells in HBSS at a concentration of 1-5 x 10⁶ cells/mL.

    • Load the cells with the calcium indicator dye according to the manufacturer's protocol. For Indo-1 AM, a typical final concentration is 1-5 µM.[8] For Fluo-4 AM, a similar concentration range is used, often with the addition of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.[8][9]

  • Cell Washing: Wash the cells twice with HBSS to remove excess dye. Resuspend the cells in HBSS at the desired concentration for analysis.

  • Assay Measurement:

    • Acquire a baseline fluorescence reading of the dye-loaded cells for approximately 30-60 seconds.

    • Add the desired concentration of this compound or vehicle control and continue to record the fluorescence.

    • After a short pre-incubation with the inhibitor (e.g., 1-5 minutes), add SDF-1α (at a concentration that elicits a robust calcium response, e.g., 100 ng/mL) and continue recording the fluorescence for several minutes to capture the peak response and subsequent return to baseline.

    • For positive and negative controls, measure the response to ionomycin (to elicit a maximal calcium response) and the lack of response in the presence of EGTA, respectively.[8]

  • Data Analysis: The change in intracellular calcium is measured as a change in fluorescence intensity (for Fluo-4) or a ratio of emission wavelengths (for Indo-1).[8] Calculate the percentage of inhibition of the SDF-1α-induced calcium flux for each this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibitory effect of this compound Peptide Degradation: this compound, being a peptide, may be susceptible to degradation by proteases in serum-containing media or due to improper storage.- Perform assays in serum-free media. - Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]
Incorrect Concentration: Errors in dilution or calculation.- Verify the stock concentration and recalculate dilutions. - Use a freshly prepared dilution series for each experiment.
Low CXCR4 Expression: The cell line used may have low or variable expression of the CXCR4 receptor.- Confirm CXCR4 expression levels using flow cytometry or western blotting. - Use a cell line known to have high CXCR4 expression (e.g., Jurkat).
High background or non-specific effects Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.- Ensure the final solvent concentration in the assay is low (typically <0.5%). - Include a vehicle control with the same solvent concentration as the highest this compound dose to assess solvent effects.
Peptide Aggregation: Peptides can sometimes aggregate at high concentrations, leading to non-specific effects.- Visually inspect the stock solution for any precipitates. - Briefly sonicate the stock solution before making dilutions. - If solubility is an issue, consult peptide solubility guidelines based on its amino acid sequence.
Contamination with Trifluoroacetic Acid (TFA): TFA is often used in peptide synthesis and purification and can remain as a counter-ion. TFA can interfere with cellular assays.[10]- If high variability or unexpected cellular responses are observed, consider obtaining this compound with a different counter-ion (e.g., acetate) or perform a salt exchange.
Inconsistent results between experiments Variable Cell Conditions: Differences in cell passage number, confluency, or viability can affect CXCR4 expression and signaling.- Use cells within a consistent and narrow range of passage numbers. - Ensure high cell viability (>95%) before starting the experiment. - Standardize cell seeding densities and growth times.
Reagent Variability: Inconsistent activity of SDF-1α or degradation of this compound over time.- Use a consistent lot of SDF-1α and test its activity before use. - Prepare fresh dilutions of this compound for each experiment from a frozen aliquot.
Assay Timing: The pre-incubation time with this compound or the stimulation time with SDF-1α may not be optimal.- Optimize the pre-incubation time with the inhibitor (e.g., test 15, 30, and 60 minutes). - For kinetic assays like calcium flux, ensure that the data acquisition time is sufficient to capture the full response.

References

Troubleshooting FC131 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FC131. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential instability issues with this compound in solution. The following guides and frequently asked questions (FAQs) provide detailed information to help you ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store lyophilized this compound?

For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, -80°C in a tightly sealed container to protect it from moisture.[1][2][3][4] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can introduce moisture and affect stability.[2][4]

Q2: How should I dissolve this compound?

The solubility of peptides can vary. It is recommended to first try dissolving this compound in sterile, purified water. If solubility is an issue, small amounts of solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be used, followed by dilution with an aqueous buffer. Always use sterile buffers, and it is advisable to maintain a pH between 5 and 6 to prolong storage life.[1][4]

Q3: What are the signs of this compound degradation in my solution?

Degradation of your this compound solution may be indicated by:

  • A decrease in biological activity in your assays.

  • The appearance of cloudiness or precipitation in the solution, which could suggest aggregation.[5][6]

  • Changes in the color of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

Q4: How long can I store this compound in solution?

The stability of peptides in solution is limited.[1][3] For short-term storage, a solution of this compound can be kept at 4°C for up to a week.[1] For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][4] Peptides containing certain amino acids are more prone to degradation in solution; while this compound's sequence (Cyclo[2-Nal-Gly-D-Tyr-Arg-Arg]) is relatively stable due to its cyclic nature and the presence of a D-amino acid, caution is still advised.

Troubleshooting Guide for this compound Instability

If you suspect that your this compound solution is unstable, this guide will help you identify and address the potential causes.

Issue 1: Loss of Biological Activity

A gradual or sudden loss of the expected biological effect of this compound is a primary indicator of instability.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Preventative Measures
Improper Storage Verify that both lyophilized powder and solutions have been stored at the correct temperatures (-20°C or -80°C).Always adhere to recommended storage conditions. Aliquot solutions to avoid multiple freeze-thaw cycles.[3]
Chemical Degradation Analyze the solution using HPLC to check for new peaks indicative of degradation products. Mass spectrometry can help identify these products.Use sterile buffers at a pH of 5-6.[4] Protect solutions from light and air (oxygen).
Repeated Freeze-Thaw Cycles Discard the current stock and prepare a fresh solution from lyophilized powder.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1][3]
Adsorption to Surfaces The peptide may be adsorbing to the surface of your storage vial or labware, reducing the effective concentration.Use low-protein-binding tubes and pipette tips. Consider adding a carrier protein like BSA to your buffer, if compatible with your assay.
Issue 2: Visible Precipitation or Cloudiness

The formation of visible particles or a cloudy appearance in your this compound solution suggests physical instability, such as aggregation or precipitation.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Preventative Measures
Aggregation Try to resolubilize by gentle vortexing. If unsuccessful, the aggregate may be irreversible. The solution may need to be discarded.Store the peptide at an appropriate concentration; high concentrations can promote aggregation.[7][8] Ensure the pH of the buffer is suitable.
Poor Solubility The peptide may have come out of solution. Try adding a small amount of a compatible organic solvent (like DMSO) and then vortexing.Confirm the optimal solvent and buffer for this compound. Prepare solutions at a concentration known to be soluble.
Bacterial Contamination Discard the solution.Prepare solutions using sterile buffers and sterile filtration. Store solutions at 4°C for short periods or frozen for longer durations.

Key Experiments and Protocols

Protocol: Assessing this compound Stability by RP-HPLC

This protocol provides a general method to monitor the stability of your this compound solution over time.

Objective: To determine the percentage of intact this compound remaining in a solution under specific storage conditions.

Materials:

  • This compound solution to be tested

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector

Methodology:

  • Prepare a fresh solution of this compound to serve as a "time zero" reference standard.

  • Immediately inject the "time zero" standard onto the RP-HPLC system.

  • Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes, to separate this compound from any potential degradation products.

  • Record the chromatogram, paying attention to the retention time and the area of the main peak corresponding to intact this compound.

  • Store your test this compound solution under the desired conditions (e.g., 4°C, room temperature, -20°C).

  • At specified time points (e.g., 24 hours, 48 hours, 1 week), inject an aliquot of the stored solution onto the RP-HPLC.

  • Compare the peak area of the intact this compound in the stored samples to the "time zero" sample to calculate the percentage of remaining peptide.

Visual Guides

Troubleshooting Workflow for this compound Instability

G cluster_0 Troubleshooting this compound Instability Observe_Issue Observe Instability Issue (e.g., Loss of Activity, Precipitation) Check_Storage Verify Storage Conditions (Temperature, Light, Aliquoting) Observe_Issue->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Concentration) Observe_Issue->Check_Solution_Prep Analyze_Sample Analyze Sample Integrity (e.g., HPLC, Visual Inspection) Check_Storage->Analyze_Sample Check_Solution_Prep->Analyze_Sample Implement_Changes Implement Corrective Actions (e.g., Fresh Solution, New Protocol) Analyze_Sample->Implement_Changes Degradation/Precipitation Detected Problem_Solved Problem Resolved Analyze_Sample->Problem_Solved No Issues Detected Implement_Changes->Problem_Solved Consult_Support Consult Technical Support Implement_Changes->Consult_Support Issue Persists

Caption: A logical workflow for troubleshooting common this compound instability issues.

Common Degradation Pathways for Peptides

G cluster_1 Peptide Degradation Pathways Intact_Peptide Intact this compound Peptide Oxidation Oxidation (e.g., of Tyr residue) Intact_Peptide->Oxidation O2, Metal Ions Hydrolysis Hydrolysis (Peptide bond cleavage) Intact_Peptide->Hydrolysis Extremes of pH Deamidation Deamidation (if Asn or Gln were present) Intact_Peptide->Deamidation High pH Aggregation Physical Aggregation Intact_Peptide->Aggregation High Concentration, Temp Degraded_Products Degraded/Modified Peptides (Loss of Activity) Oxidation->Degraded_Products Hydrolysis->Degraded_Products Deamidation->Degraded_Products Aggregates Inactive Aggregates (Precipitation) Aggregation->Aggregates G cluster_2 This compound Stability Assessment Workflow Prep_Solution 1. Prepare Fresh this compound Solution Time_Zero 2. Analyze 'Time Zero' Sample (e.g., HPLC, Activity Assay) Prep_Solution->Time_Zero Store_Aliquots 3. Store Aliquots Under Different Conditions Time_Zero->Store_Aliquots Time_Points 4. Analyze at Various Time Points Store_Aliquots->Time_Points Compare_Results 5. Compare Results to 'Time Zero' Time_Points->Compare_Results Determine_Stability 6. Determine Stability Profile Compare_Results->Determine_Stability

References

Technical Support Center: Troubleshooting FC131 Inhibition of CXCR4 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with FC131 failing to inhibit CXCR4 signaling in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it supposed to work?

A1: this compound, a cyclic pentapeptide, is a potent and selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It functions by competitively binding to CXCR4, thereby preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12. This blockage inhibits the downstream signaling pathways activated by the CXCL12/CXCR4 axis, which are involved in processes such as cell migration, proliferation, and survival.[4][5][6]

Q2: I'm not seeing any inhibition of CXCR4 signaling with this compound. What are the most common reasons for this?

A2: There are several potential reasons why this compound may not be inhibiting CXCR4 signaling in your assay. These can be broadly categorized as issues with the compound itself, the experimental setup, or the cells and reagents. Common pitfalls include:

  • Compound Integrity: Degradation, improper storage, or incorrect concentration of this compound.

  • Assay Conditions: Suboptimal incubation times, incorrect buffer composition, or issues with the detection method.

  • Cellular Factors: Low or absent CXCR4 expression on your cells, high cell passage number leading to altered receptor function, or the presence of interfering substances in the cell culture medium.

  • Ligand Concentration: The concentration of CXCL12 used to stimulate the cells may be too high, requiring a higher concentration of this compound for effective competition.

Q3: How can I be sure that my this compound is active?

A3: To confirm the activity of your this compound stock, it is advisable to perform a quality control experiment. This can involve testing a fresh batch of the compound or using a well-characterized positive control antagonist, such as AMD3100, in parallel with your this compound. Additionally, you can verify the identity and purity of your this compound stock using analytical methods like HPLC and mass spectrometry.

Q4: What concentration of this compound should I be using?

A4: The effective concentration of this compound can vary depending on the cell type, the specific assay being performed, and the concentration of CXCL12 used for stimulation. As a starting point, it is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. Published IC50 values for this compound are typically in the nanomolar range.

Troubleshooting Guide

If you are experiencing a lack of inhibition with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound and Reagents
  • This compound Stock Solution:

    • Action: Prepare a fresh stock solution of this compound from a new vial or a different lot number. Ensure it is fully dissolved in the recommended solvent (e.g., sterile water or DMSO) at the correct concentration.

    • Rationale: The compound may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or the initial stock concentration may have been inaccurate.

  • CXCL12 (SDF-1α) Aliquots:

    • Action: Use a fresh aliquot of CXCL12 for stimulation. If possible, test the activity of your CXCL12 to ensure it is effectively stimulating CXCR4 signaling in the absence of any inhibitor.

    • Rationale: The biological activity of CXCL12 can diminish with improper storage or handling.

  • Assay Buffers and Media:

    • Action: Prepare fresh assay buffers and cell culture media. Ensure the pH and composition are correct for your specific assay.

    • Rationale: Incorrect buffer components or pH can affect protein folding and interactions, as well as cell health.

Step 2: Optimize Experimental Parameters
  • Incubation Times:

    • Action: Vary the pre-incubation time of the cells with this compound before adding CXCL12. Also, consider optimizing the CXCL12 stimulation time.

    • Rationale: Insufficient pre-incubation may not allow for adequate binding of this compound to CXCR4. The kinetics of CXCL12-induced signaling can also vary between cell types.

  • CXCL12 Concentration:

    • Action: Perform a dose-response curve for CXCL12 to determine the EC50 (half-maximal effective concentration) for your assay. For inhibition experiments, use a CXCL12 concentration at or near the EC80.

    • Rationale: If the CXCL12 concentration is too high (saturating), it can be difficult to see competitive inhibition by this compound.

  • Cell Density:

    • Action: Optimize the number of cells seeded per well.

    • Rationale: Both too low and too high cell densities can lead to a poor signal-to-noise ratio and affect the assay window.[7]

Step 3: Validate Cellular System
  • CXCR4 Expression:

    • Action: Confirm the expression of CXCR4 on the surface of your cells using techniques like flow cytometry or western blotting.

    • Rationale: The cells you are using may have low or no CXCR4 expression, or the expression level may have decreased with high passage numbers.

  • Cell Health and Passage Number:

    • Action: Ensure your cells are healthy and within a low passage number range. Perform a cell viability assay to rule out any cytotoxic effects of this compound at the concentrations used.

    • Rationale: Cells at high passage numbers can exhibit altered phenotypes and receptor expression levels.[8]

  • Positive Control Inhibitor:

    • Action: Run a parallel experiment with a known CXCR4 antagonist, such as AMD3100.

    • Rationale: If AMD3100 inhibits CXCR4 signaling while this compound does not, it strongly suggests an issue with your specific this compound compound.

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the assay and cell type used. The following table summarizes reported IC50 values for this compound.

CompoundAssay TypeCell LineIC50 (nM)Reference
This compound[¹²⁵I]-SDF-1α BindingHEK2937.9[2]
This compound[¹²⁵I]-SDF-1α BindingCHO1.8[3]
This compound Analog[¹²⁵I]-SDF-1α BindingHEK2931.4 - 15.3[2]

Experimental Protocols

CXCL12-Induced Cell Migration Assay (Boyden Chamber)
  • Cell Preparation: Culture cells expressing CXCR4 to 70-80% confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: In a separate tube, incubate the cell suspension with varying concentrations of this compound (or a vehicle control) for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add serum-free medium containing CXCL12 (at a pre-determined optimal concentration, e.g., 100 ng/mL) to the lower wells of the Boyden chamber.

    • Place the porous membrane inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.[9]

CXCR4-Mediated Calcium Flux Assay
  • Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at a density of 1-2 x 10⁶ cells/mL.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove extracellular dye.

  • Inhibitor Pre-incubation: Pre-incubate the dye-loaded cells with different concentrations of this compound or a vehicle control for 15-30 minutes at room temperature.

  • Signal Measurement:

    • Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.

    • Add CXCL12 to stimulate the cells and immediately begin recording the change in fluorescence intensity over time.

    • The increase in fluorescence corresponds to an influx of intracellular calcium.[10][11]

CXCR4-Mediated ERK Phosphorylation Assay (Western Blot)
  • Cell Culture and Starvation: Plate CXCR4-expressing cells and allow them to adhere. Once they reach 80-90% confluency, serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of this compound or a vehicle control for 30-60 minutes.

  • CXCL12 Stimulation: Stimulate the cells with an optimal concentration of CXCL12 for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.[12][13]

Visualizations

CXCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 CXCL12->CXCR4 Binds & Activates This compound This compound This compound->CXCR4 Binds & Inhibits G_protein Gαi / Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Migration Cell Migration Ca_flux->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Migration Proliferation Proliferation ERK->Proliferation

Caption: CXCR4 Signaling Pathway and Point of this compound Inhibition.

Troubleshooting_Workflow Start Start: this compound Not Inhibiting CXCR4 Signaling Check_Compound Step 1: Verify Compound & Reagents - Prepare fresh this compound stock - Use fresh CXCL12 aliquot - Prepare fresh buffers/media Start->Check_Compound Test_Again1 Re-run Experiment Check_Compound->Test_Again1 Check_Parameters Step 2: Optimize Experimental Parameters - Vary pre-incubation/stimulation times - Optimize CXCL12 concentration (EC80) - Optimize cell density Test_Again1->Check_Parameters Still No Inhibition Success Problem Resolved Test_Again1->Success Inhibition Observed Test_Again2 Re-run Experiment Check_Parameters->Test_Again2 Validate_Cells Step 3: Validate Cellular System - Confirm CXCR4 expression (FACS/WB) - Check cell health & passage number - Use positive control inhibitor (e.g., AMD3100) Test_Again2->Validate_Cells Still No Inhibition Test_Again2->Success Inhibition Observed Test_Again3 Re-run Experiment Validate_Cells->Test_Again3 Test_Again3->Success Inhibition Observed Contact_Support Consult Technical Support Test_Again3->Contact_Support Still No Inhibition

Caption: Troubleshooting Workflow for this compound Inhibition Experiments.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture CXCR4+ Cells Harvest_Cells 2. Harvest & Resuspend Cells Cell_Culture->Harvest_Cells Pre_incubation 3. Pre-incubate cells with this compound Harvest_Cells->Pre_incubation Stimulation 4. Stimulate cells with CXCL12 Pre_incubation->Stimulation Migration Migration Assay Stimulation->Migration Calcium Calcium Flux Stimulation->Calcium ERK ERK Phosphorylation Stimulation->ERK Data_Acquisition 5. Data Acquisition Migration->Data_Acquisition Calcium->Data_Acquisition ERK->Data_Acquisition Data_Analysis 6. Data Analysis (e.g., IC50 calculation) Data_Acquisition->Data_Analysis

Caption: General Experimental Workflow for Testing this compound Inhibition.

References

Technical Support Center: Improving the In Vivo Efficacy of FC131

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the CXCR4 antagonist, FC131.

Disclaimer: Publicly available, peer-reviewed literature does not contain specific quantitative data from in vivo efficacy studies or detailed, validated experimental protocols for this compound in cancer models. The information provided herein is based on the known mechanism of action of this compound as a CXCR4 antagonist, general principles of in vivo peptide studies, and established protocols for similar experimental setups. The data presented in the tables are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the CXCR4 receptor. It is a cyclic pentapeptide that inhibits the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[1][2] By blocking this interaction, this compound disrupts the downstream signaling pathways that are involved in tumor cell proliferation, survival, migration, and invasion.

Q2: How do I prepare this compound for in vivo administration?

A2: this compound is a peptide and its solubility can be challenging. For in vivo studies, it is crucial to prepare a sterile, isotonic, and pH-neutral solution. A common starting point for dissolving peptides like this compound is sterile water. If solubility is an issue, a small amount of a biocompatible solubilizing agent such as DMSO can be used, followed by dilution with a vehicle like saline or PBS to the final concentration. It is recommended to perform a small-scale solubility test before preparing the bulk solution for your study.

Q3: What is the recommended dose and administration route for this compound in mice?

A3: The optimal dose and route of administration for this compound have not been definitively established in the public literature. These parameters need to be determined empirically for your specific animal model and cancer type. Common administration routes for peptides in mouse xenograft models include intraperitoneal (IP) and subcutaneous (SC) injections. Dosing frequency will depend on the pharmacokinetic profile of this compound, which is also not publicly available. A pilot study to assess maximum tolerated dose (MTD) and preliminary efficacy at a range of doses is highly recommended.

Q4: What are the expected outcomes of successful this compound treatment in a tumor model?

A4: Successful treatment with a CXCR4 antagonist like this compound in a relevant cancer model would be expected to result in a reduction in tumor growth rate, and in some cases, tumor regression. Other potential positive outcomes include inhibition of metastasis, prolonged survival of the animals, and favorable changes in the tumor microenvironment, such as reduced angiogenesis and altered immune cell infiltration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Solubility of this compound - Peptide aggregation- Incorrect solvent- Try dissolving in a small amount of DMSO first, then dilute with saline or PBS.- Gentle warming or sonication may aid dissolution.- Ensure the final formulation is at a physiological pH.
Lack of Efficacy (No Tumor Growth Inhibition) - Suboptimal dose or dosing schedule- Poor bioavailability or rapid clearance of the peptide- The tumor model is not dependent on CXCR4 signaling- this compound degradation- Conduct a dose-response study to find the optimal dose.- Increase the frequency of administration based on any available pharmacokinetic data for similar peptides.- Confirm CXCR4 expression in your cancer cell line via Western blot, flow cytometry, or IHC.- Consider co-administration with a penetration enhancer or use a modified, more stable version of the peptide if available.
High Variability in Tumor Growth Within Treatment Group - Inconsistent tumor cell implantation- Inaccurate dosing- Differences in animal health- Ensure a consistent number of viable tumor cells are injected into each animal at the same anatomical site.- Calibrate all pipettes and ensure accurate dose calculations based on individual animal weight.- Closely monitor animal health and exclude any animals that show signs of illness unrelated to the treatment.
Adverse Effects (e.g., weight loss, lethargy) - On-target toxicity due to the role of CXCR4 in normal physiological processes- Off-target toxicity- Vehicle toxicity- Reduce the dose of this compound.- Decrease the dosing frequency.- Run a control group treated with the vehicle alone to rule out vehicle-related toxicity.

Data Presentation

The following tables provide a template for presenting in vivo efficacy data for a CXCR4 antagonist like this compound.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model

Animal ModelCell LineTreatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Nude MiceMDA-MB-231 (Breast Cancer)Vehicle Control100 µL Saline, IP, daily1250 ± 150-
This compound5 mg/kg, IP, daily750 ± 12040
This compound10 mg/kg, IP, daily450 ± 9064
Positive Control (e.g., Doxorubicin)2 mg/kg, IP, weekly300 ± 7576

Table 2: Hypothetical Survival Analysis in an Orthotopic Pancreatic Cancer Model

Animal ModelCell LineTreatment GroupDose and ScheduleMedian Survival (Days)Percent Increase in Lifespan
NSG MicePANC-1 (Pancreatic Cancer)Vehicle Control100 µL Saline, SC, 3x/week35-
This compound10 mg/kg, SC, 3x/week5248.6
Positive Control (e.g., Gemcitabine)50 mg/kg, IP, 2x/week6071.4

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model in Nude Mice
  • Cell Culture: Culture the human cancer cell line of interest (e.g., MDA-MB-231) in the recommended medium until they reach 80-90% confluency.

  • Cell Harvesting: Wash the cells with PBS, and detach them using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Cell Counting and Resuspension: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

  • Injection Preparation: Centrifuge the required number of cells and resuspend the pellet in an appropriate volume of sterile PBS or Matrigel to achieve the desired final concentration (e.g., 5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Protocol 2: Intraperitoneal (IP) Administration of this compound
  • Preparation of this compound Solution: Prepare the this compound solution at the desired concentration in a sterile, isotonic vehicle. Ensure the solution is at room temperature before injection.

  • Animal Restraint: Securely restrain the mouse by grasping the loose skin over its back and neck.

  • Injection Site Identification: Turn the mouse over to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen.

  • Injection: Insert a 27-gauge needle at a 30-45 degree angle into the identified quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or the bladder (no urine).

  • Substance Administration: If aspiration is clear, slowly inject the this compound solution.

  • Needle Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Visualizations

CXCR4 Signaling Pathway

CXCR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) G_protein->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation Migration Cell Migration & Invasion MAPK->Migration This compound This compound This compound->CXCR4 Inhibits

Caption: The CXCL12/CXCR4 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start: Cancer Cell Line Culture cell_prep Cell Preparation & Counting start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Measurement & Health Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Survival, etc.) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

Caption: General experimental workflow for an in vivo tumor xenograft study.

References

Technical Support Center: Experiments Using FC131

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with FC131, a potent CXCR4 antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, cyclic pentapeptide that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its primary mechanism of action is to block the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to CXCR4.[1] This inhibition prevents the activation of downstream signaling pathways involved in cell migration, proliferation, and survival.

Q2: What are the key in vitro applications of this compound?

This compound is widely used in vitro to investigate the role of the CXCR4/CXCL12 axis in various biological processes, including:

  • Cancer Biology: Studying tumor cell migration, invasion, and metastasis.

  • HIV Research: Investigating the entry mechanism of HIV into host cells, as CXCR4 is a major co-receptor for the virus.

  • Immunology: Examining the trafficking of immune cells.

  • Stem Cell Biology: Studying the mobilization and homing of stem cells.

Q3: How should I dissolve and store this compound?

Proper dissolution and storage are critical for maintaining the activity of this compound.

  • Dissolution: this compound is a peptide and may require specific conditions for solubilization. It is recommended to first attempt to dissolve it in sterile, distilled water. If it does not dissolve completely, a small amount of an organic solvent like DMSO can be used, followed by dilution with an aqueous buffer.[1] For acidic peptides, a 10%-30% acetic acid solution may aid dissolution.[1] For very hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with water to the desired concentration is a common strategy.[1]

  • Storage: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted in a solvent, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. The stability of the peptide in solution will depend on the solvent and storage conditions.

Troubleshooting Guide

In Vitro Experiment Pitfalls
Problem Potential Cause Troubleshooting Steps
Low or no antagonist activity Improper storage or handling of this compound: The peptide may have degraded due to improper storage temperatures or multiple freeze-thaw cycles.- Ensure this compound is stored at the recommended temperature (-20°C or -80°C). - Aliquot the stock solution to minimize freeze-thaw cycles. - Prepare fresh dilutions for each experiment.
Incorrect concentration: Calculation errors or inaccurate pipetting can lead to a lower than expected final concentration.- Double-check all calculations for dilutions. - Use calibrated pipettes. - Consider performing a concentration verification assay if possible.
Cellular resistance or tolerance: Prolonged exposure of cells to CXCR4 antagonists can lead to the development of tolerance, potentially through increased receptor expression on the cell surface.- Minimize the pre-incubation time with this compound to what is necessary for the assay. - If possible, use cells with a low passage number. - Test different cell lines, as some may be inherently less sensitive.
High background or non-specific effects Non-specific binding of this compound: Peptides can sometimes bind non-specifically to plasticware or other proteins in the assay.- Pre-treat plates with a blocking agent like bovine serum albumin (BSA). - Include appropriate controls, such as a scrambled peptide sequence, to assess non-specific effects.
Precipitation of this compound in media: High concentrations of this compound or interactions with components in the cell culture media can lead to precipitation.- Visually inspect the media for any precipitates after adding this compound. - Test the solubility of this compound in your specific cell culture medium at the desired concentration. - If precipitation occurs, consider using a different solvent or a lower concentration.
Inconsistent or variable results Cell health and passage number: Variations in cell health, confluence, or passage number can significantly impact experimental outcomes.- Maintain a consistent cell culture protocol, including seeding density and passage number. - Regularly check for mycoplasma contamination. - Perform a cell viability assay to ensure cells are healthy before starting the experiment.
Assay variability: Inherent variability in biological assays can lead to inconsistent results.- Include appropriate positive and negative controls in every experiment. - Run replicates for each condition. - Optimize assay parameters such as incubation times and reagent concentrations.

Experimental Protocols

CXCL12-Mediated Cell Migration Assay (Boyden Chamber Assay)

This protocol is a common method to assess the inhibitory effect of this compound on cancer cell migration towards a CXCL12 gradient.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)

  • CXCR4-expressing cells (e.g., HeLa cells)

  • Serum-free cell culture medium

  • Recombinant human CXCL12/SDF-1α

  • This compound

  • Cell staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Preparation:

    • Culture CXCR4-expressing cells to ~80% confluency.

    • Serum-starve the cells for 4-6 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • This compound Treatment:

    • Pre-incubate the cell suspension with the desired concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO or saline).

  • Assay Setup:

    • Add serum-free medium containing CXCL12 (e.g., 50 ng/mL) to the lower chamber of the Boyden chamber.

    • Add serum-free medium without CXCL12 to some wells as a negative control.

    • Place the polycarbonate membrane over the lower chamber.

    • Add 100 µL of the this compound-treated cell suspension to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator for 4-16 hours. The optimal incubation time may need to be determined empirically for your specific cell line.

  • Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the migrated cells with a 0.5% Crystal Violet solution for 20 minutes.

    • Wash the membrane with water and allow it to air dry.

    • Elute the stain with a 10% acetic acid solution.

    • Measure the absorbance of the eluted stain at 570 nm using a microplate reader.

Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CXCL12-induced intracellular calcium release, a key event in CXCR4 signaling.

Materials:

  • CXCR4-expressing cells

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Recombinant human CXCL12/SDF-1α

  • This compound

  • Fluorometric imaging plate reader (FLIPR) or flow cytometer

Procedure:

  • Cell Preparation:

    • Seed CXCR4-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the loading solution to the cells.

    • Incubate for 1 hour at 37°C.

  • This compound Treatment:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound to the wells. Include a vehicle control.

    • Incubate for 10-15 minutes at room temperature.

  • Signal Measurement:

    • Place the plate in the FLIPR or prepare for flow cytometry analysis.

    • Establish a baseline fluorescence reading.

    • Add a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the CXCL12-induced calcium flux by this compound at each concentration.

    • Determine the IC50 value of this compound.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 for [125I]-SDF-1 binding to CXCR4 4.5 nMCompetition binding assay with CXCR4-expressing cells.[1]
Solubility in DMSO ≥ 2.08 mg/mL (2.46 mM)-

Signaling Pathways and Experimental Workflows

CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events. This compound, as a CXCR4 antagonist, blocks these pathways at the receptor level.

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 CXCL12->CXCR4 Binds & Activates This compound This compound This compound->CXCR4 Blocks G_protein Gαi/βγ CXCR4->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK ERK DAG->ERK Migration Cell Migration Ca_release->Migration Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival ERK->Proliferation

Caption: CXCR4 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the general steps for evaluating the antagonist activity of this compound in a cell-based assay.

FC131_Experimental_Workflow start Start cell_culture 1. Culture CXCR4+ Cells start->cell_culture treatment 2. Treat Cells with This compound & Controls cell_culture->treatment stimulation 3. Stimulate with CXCL12 treatment->stimulation assay 4. Perform Assay (e.g., Migration, Ca²⁺ Flux) stimulation->assay data_acquisition 5. Data Acquisition assay->data_acquisition analysis 6. Data Analysis (e.g., IC50 Calculation) data_acquisition->analysis end End analysis->end

Caption: General workflow for evaluating this compound antagonist activity.

References

Technical Support Center: Minimizing FC131 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize FC131 toxicity in their cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the CXCR4 receptor.[1] It is a synthetic, cyclic pentapeptide that blocks the binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4.[2] This inhibition disrupts the downstream signaling pathways involved in cell migration, proliferation, and survival, which are crucial in various physiological and pathological processes, including HIV infection and cancer metastasis.[1][3]

2. What are the common causes of this compound toxicity in cell culture?

Toxicity associated with this compound in cell culture can arise from several factors:

  • High Concentrations: Exceeding the optimal concentration range for your specific cell line can lead to off-target effects and cytotoxicity.

  • Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells.[4]

  • Compound Precipitation: Poor solubility of this compound in culture media can lead to the formation of precipitates, which can cause mechanical stress to cells and alter the effective concentration of the compound.

  • Off-Target Effects: Although this compound is selective for CXCR4, at very high concentrations, it may interact with other cellular targets, leading to unintended biological effects.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CXCR4 inhibition and to the compound itself.

3. What are the visual signs of this compound-induced toxicity?

Observable signs of cytotoxicity in cell culture can include:

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface (for adherent cells).

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control cultures.

  • Increased Cell Debris: An accumulation of floating dead cells and cellular fragments in the culture medium.

  • Decreased Cell Viability: Observable through viability staining methods like trypan blue exclusion, where an increased number of cells take up the dye.

  • Precipitate Formation: The appearance of crystalline or amorphous particles in the culture medium.

4. How can I determine the optimal, non-toxic concentration of this compound for my experiments?

It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for both the desired biological effect and for cytotoxicity. A detailed protocol for determining the cytotoxic concentration is provided in the "Experimental Protocols" section. As a starting point, a related bicyclam CXCR4 antagonist, AMD3100, has a 50% cytotoxic concentration (CC50) of >100 μg/ml, suggesting a potentially wide therapeutic window for this class of compounds.[5]

5. Does the presence of serum in the culture medium affect this compound toxicity?

The presence and concentration of serum, such as fetal bovine serum (FBS), can influence the activity and toxicity of compounds in cell culture.[6][7] Serum proteins can bind to small molecules, potentially reducing their effective concentration and bioavailability. This can sometimes mitigate toxicity but may also reduce the desired antagonistic effect of this compound. It is recommended to standardize the serum concentration across all experiments. For certain applications, adapting cells to serum-free media may be beneficial to eliminate the variability introduced by serum.[8] However, this requires a careful adaptation process as cells can become more sensitive to stress in the absence of serum.[9]

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium
  • Problem: You observe precipitates in your cell culture medium after adding this compound.

  • Possible Causes & Solutions:

Possible CauseSolution
Poor Solubility This compound is a peptide and may have limited solubility in aqueous solutions. Ensure you are following the recommended procedure for dissolving the compound. For hydrophobic peptides, a common practice is to first dissolve them in a small amount of 100% DMSO and then slowly add this stock solution to your culture medium while vortexing or stirring.[4]
High Concentration The concentration of this compound in your final culture medium may be above its solubility limit. Try preparing a more diluted stock solution or lowering the final working concentration.
Media Components Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[10][11] Prepare the final dilution of this compound in your complete culture medium just before adding it to the cells. Avoid storing the diluted compound in media for extended periods.
Temperature and pH Changes in temperature or pH can affect the solubility of peptides. Ensure your culture medium is properly buffered and equilibrated to 37°C before adding this compound.
Issue 2: High Cell Death or Low Viability After this compound Treatment
  • Problem: You observe a significant decrease in cell viability after treating cells with this compound.

  • Possible Causes & Solutions:

Possible CauseSolution
This compound Concentration is Too High You may be using a cytotoxic concentration of this compound. Perform a dose-response cytotoxicity assay (see Experimental Protocols) to determine the EC50 for toxicity in your specific cell line. Treat your cells with a range of concentrations below the toxic threshold.
DMSO Toxicity The final concentration of DMSO in your culture medium may be too high. Most cell lines can tolerate DMSO concentrations up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[4] Calculate the final DMSO concentration in your experiments and ensure it is as low as possible. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Prolonged Exposure Continuous exposure to this compound, even at a non-toxic concentration, may eventually affect cell health. Consider reducing the treatment duration.
Cell Line Sensitivity Your cell line may be particularly sensitive to CXCR4 inhibition. Research the role of the CXCL12/CXCR4 axis in your cell line's biology. If the pathway is critical for survival and proliferation, long-term antagonism may be inherently cytotoxic.
Apoptosis or Necrosis Induction This compound, like other antagonists, may induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) at certain concentrations.[12][13] You can investigate the mechanism of cell death using assays that differentiate between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).

Data Presentation

Table 1: Troubleshooting Summary for this compound-Induced Toxicity

IssuePotential CauseRecommended Action
Compound Precipitation Poor solubility, high concentration, media interactionsDissolve in DMSO first, then dilute slowly. Reduce final concentration. Prepare fresh dilutions.
High Cell Death Supratoxic this compound concentration, DMSO toxicity, prolonged exposurePerform a dose-response curve. Keep final DMSO concentration <0.5%. Reduce treatment duration. Include vehicle control.
Inconsistent Results Variable compound activity, inconsistent cell healthAliquot and store this compound stock solution properly. Ensure consistent cell passage number and seeding density.

Table 2: Example Data from a Cytotoxicity Assay

This table is a template for how to present data from a cytotoxicity assay to determine the EC50 value.

This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 4.8
10089.3 ± 6.2
1000 (1 µM)75.1 ± 7.5
10000 (10 µM)52.3 ± 8.1
100000 (100 µM)21.5 ± 5.9

Experimental Protocols

Protocol: Determining the Cytotoxic Concentration (EC50) of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell population by 50%.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of concentrations (e.g., from 1 nM to 100 µM). Prepare enough of each dilution to treat triplicate wells.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and the vehicle control to the appropriate wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a suitable software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the EC50 value.

Mandatory Visualization

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane CXCR4 CXCR4 G_protein Gαi Gβγ CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates RAS RAS G_protein->RAS Activates CXCL12 CXCL12 (SDF-1α) CXCL12->CXCR4 Binds This compound This compound This compound->CXCR4 Blocks PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Migration, Proliferation, Survival) Ca2_release->Cell_Response PKC->Cell_Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: CXCR4 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow cluster_precipitate_solutions Precipitation Troubleshooting cluster_viability_solutions Viability Troubleshooting start Start: Observe Cell Toxicity check_precipitate Precipitate in Media? start->check_precipitate dissolve Optimize Dissolving Protocol (DMSO first) check_precipitate->dissolve Yes check_viability Low Cell Viability? check_precipitate->check_viability No concentration Lower this compound Concentration dissolve->check_viability fresh_dilution Prepare Fresh Dilutions dose_response Perform Dose-Response Cytotoxicity Assay check_viability->dose_response Yes end End: Minimized Toxicity check_viability->end No check_dmso Check Final DMSO % (Keep <0.5%) dose_response->end reduce_time Reduce Exposure Time vehicle_control Include Vehicle Control

Caption: Workflow for troubleshooting this compound toxicity in cell culture.

Cytotoxicity_Assay_Workflow start Start: Seed Cells in 96-well Plate prepare_dilutions Prepare Serial Dilutions of this compound and Vehicle Control start->prepare_dilutions treat_cells Treat Cells with this compound Dilutions prepare_dilutions->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data and Determine EC50 read_absorbance->analyze_data end End: EC50 Value Obtained analyze_data->end

Caption: Experimental workflow for determining the EC50 of this compound.

References

Validation & Comparative

Efficacy of FC131 compared to other CXCR4 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Efficacy of FC131 and Other CXCR4 Inhibitors

For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different CXCR4 inhibitors is crucial for advancing research and therapeutic applications. This guide provides an objective comparison of this compound with other prominent CXCR4 antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Introduction to CXCR4 and its Inhibition

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, with its ligand CXCL12 (also known as SDF-1), plays a pivotal role in numerous physiological and pathological processes. These include HIV entry into host cells, cancer progression and metastasis, and the mobilization of hematopoietic stem cells.[1] Consequently, CXCR4 has emerged as a significant therapeutic target. A variety of inhibitors have been developed, ranging from small molecules to peptides and antibodies, each with distinct pharmacological profiles. This guide focuses on comparing the efficacy of the cyclic pentapeptide antagonist this compound with other notable CXCR4 inhibitors.

Comparative Efficacy of CXCR4 Inhibitors

The efficacy of CXCR4 inhibitors is typically evaluated through various in vitro and in vivo assays that measure their ability to block the binding of CXCL12 to CXCR4 and inhibit downstream functional responses. The following tables summarize the available quantitative data for this compound and other key inhibitors.

In Vitro Binding Affinity and Functional Inhibition

The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological function. The table below presents the IC50 values for various CXCR4 inhibitors in competitive binding assays, where the inhibitor competes with a labeled ligand (like [¹²⁵I]-SDF-1 or [¹²⁵I]-FC131) for binding to the CXCR4 receptor.

InhibitorTypeAssayCell LineIC50 (nM)Reference(s)
This compound Cyclic Pentapeptide[¹²⁵I]-SDF-1 BindingHEK2934.5[2]
This compound Analogue (Nal-Gly substituted)Cyclic Pentapeptide[¹²⁵I]-SDF-1 BindingHEK2934.2[2]
Plerixafor (AMD3100) Small MoleculeCXCL12 Binding-44[3]
T140 Peptide--1.8[4]
LY2510924 Peptide--0.43[5]
Ulocuplumab (BMS-936564) Monoclonal Antibody---[3]
BL-8040 (BKT140) Peptide---[5]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Anti-HIV Activity

CXCR4 is a major co-receptor for T-tropic (X4) strains of HIV-1. The efficacy of inhibitors in preventing viral entry is often measured by the half-maximal effective concentration (EC50).

InhibitorHIV-1 StrainAssayEC50 (nM)Reference(s)
This compound NL4-3 (X4)MAGI Assay1.1[2]
This compound Analogue (Nal-Gly substituted)NL4-3 (X4)MAGI Assay0.61[2]
Plerixafor (AMD3100) HIV-1 IIIBMT-4 cells1.3[3]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and evaluation methods for CXCR4 inhibitors, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow.

CXCR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_outcomes Cellular Outcomes CXCR4 CXCR4 G_protein Gαi / Gβγ CXCR4->G_protein Activation CXCL12 CXCL12 (SDF-1) CXCL12->CXCR4 Binding PI3K PI3K G_protein->PI3K RAS RAS G_protein->RAS PLC PLC G_protein->PLC AKT AKT PI3K->AKT Survival Survival / Anti-apoptosis AKT->Survival MAPK MAPK (ERK1/2) RAS->MAPK Proliferation Proliferation MAPK->Proliferation Gene_Transcription Gene Transcription MAPK->Gene_Transcription Ca_flux Ca²⁺ Flux PLC->Ca_flux Migration Migration / Chemotaxis Ca_flux->Migration

Caption: CXCL12/CXCR4 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment Binding_Assay 1. Competitive Binding Assay (Determine IC50) Migration_Assay 2. Cell Migration Assay (e.g., Transwell) Binding_Assay->Migration_Assay HIV_Assay 3. Anti-HIV Assay (e.g., TZM-bl) Binding_Assay->HIV_Assay Animal_Model 4. Animal Model Selection (e.g., Tumor Xenograft) Migration_Assay->Animal_Model Proceed if promising HIV_Assay->Animal_Model Proceed if promising Treatment 5. Inhibitor Administration Animal_Model->Treatment Analysis 6. Efficacy Analysis (e.g., Tumor Growth, Metastasis) Treatment->Analysis

Caption: Workflow for evaluating CXCR4 inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of inhibitor efficacy.

Protocol 1: CXCR4 Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for CXCR4 by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cells: HEK293 cells stably expressing human CXCR4 or Jurkat cells (endogenously expressing CXCR4).

  • Radioligand: [¹²⁵I]-SDF-1α or [¹²⁵I]-FC131.

  • Test Compounds: this compound and other CXCR4 inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates and filter mats.

Procedure:

  • Membrane Preparation: Homogenize CXCR4-expressing cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[6]

  • Assay Setup: In a 96-well plate, add in order:

    • 150 µL of cell membrane preparation (e.g., 10-20 µg protein).

    • 50 µL of test compound at various concentrations (typically a serial dilution). For non-specific binding control, use a high concentration of an unlabeled ligand. For total binding, use assay buffer.

    • 50 µL of radioligand at a fixed concentration (near its Kd).

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mats, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CXCL12-Induced Cell Migration Assay (Transwell System)

This assay assesses the functional ability of an inhibitor to block cell migration towards a CXCL12 gradient.

Materials:

  • Cells: Jurkat T-cells or other CXCR4-expressing suspension cells.

  • Chemoattractant: Recombinant human CXCL12/SDF-1α.

  • Inhibitor: this compound or other test compounds (e.g., AMD3100).

  • Assay Medium: RPMI-1640 without FBS.

  • Transwell inserts: 24-well plate with 5 µm or 8 µm pore size inserts.

  • Detection Reagent: EZ-MTT™ assay kit or a flow cytometer for cell counting.

Procedure:

  • Cell Preparation: Culture cells to a sufficient density and resuspend in assay medium at a concentration of 2 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Incubate the cell suspension with the CXCR4 inhibitor at various concentrations for 30 minutes at 37°C.

  • Assay Setup:

    • Add 900 µL of assay medium containing CXCL12 (e.g., 10 ng/mL) to the lower chambers of the 24-well plate. Use medium without CXCL12 as a negative control.

    • Add 200 µL of the pre-incubated cell suspension to the apical side of the Transwell inserts.

  • Incubation: Incubate the plate for 4 hours in a 37°C, 5% CO₂ incubator.

  • Quantification of Migration:

    • Carefully remove the inserts.

    • Count the cells that have migrated to the lower chamber. This can be done using a flow cytometer with counting beads or by using a viability assay like MTT on the cells in the lower chamber.

  • Data Analysis: Calculate the percentage of migration relative to the control (no inhibitor). Plot the percentage of migration against the inhibitor concentration to determine the IC50 for migration inhibition.

Protocol 3: Anti-HIV-1 Neutralization Assay (TZM-bl Reporter Assay)

This assay measures the ability of an inhibitor to block the entry of CXCR4-tropic HIV-1 into target cells.

Materials:

  • Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase or β-galactosidase reporter gene).[1][7]

  • Virus: A CXCR4-tropic (X4) strain of HIV-1 (e.g., NL4-3) or Env-pseudotyped virus.

  • Inhibitor: this compound or other test compounds.

  • Culture Medium: DMEM with 10% FBS.

  • DEAE-Dextran.

  • Detection Reagent: Luciferase assay reagent (e.g., Britelite) or X-Gal for β-galactosidase staining.

Procedure:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Assay Setup:

    • Prepare serial dilutions of the test inhibitor.

    • In a separate plate, pre-incubate the diluted inhibitor with a fixed amount of HIV-1 virus for 1 hour at 37°C.

  • Infection: Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture. The final medium should contain DEAE-Dextran to enhance infection.[7]

  • Incubation: Incubate the plate for 48 hours at 37°C.[7]

  • Detection:

    • Luciferase: Remove 150 µL of the supernatant, add 100 µL of luciferase reagent to each well, incubate for 2 minutes, and read the luminescence on a plate reader.[7]

    • β-galactosidase: Fix the cells with formaldehyde/glutaraldehyde, wash, and stain with an X-Gal solution overnight. Count the number of blue-stained cells or syncytia.

  • Data Analysis: Calculate the percentage of neutralization relative to the virus control (no inhibitor). Determine the EC50 value from the dose-response curve.

Conclusion

This compound is a potent cyclic peptide antagonist of CXCR4, demonstrating low nanomolar efficacy in both receptor binding and anti-HIV assays.[2] Its efficacy is comparable to or, in some cases, superior to other peptide-based inhibitors and significantly more potent in binding assays than the small molecule inhibitor Plerixafor (AMD3100). The choice of an optimal CXCR4 inhibitor will depend on the specific application, considering factors such as the desired therapeutic modality (e.g., anti-cancer, anti-viral, stem cell mobilization), pharmacokinetic properties, and potential for off-target effects. The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of this compound and other emerging CXCR4 inhibitors, facilitating informed decisions in drug development and research.

References

Validating the Specificity of FC131 for CXCR4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FC131's performance against other common CXCR4 antagonists, supported by experimental data and detailed protocols.

This compound is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key receptor implicated in cancer metastasis, HIV entry, and inflammatory diseases. This guide delves into the experimental validation of this compound's specificity for CXCR4, comparing its binding affinity and functional antagonism with other well-established CXCR4 inhibitors.

Comparative Analysis of CXCR4 Antagonists

The efficacy of a receptor antagonist is primarily determined by its binding affinity (often expressed as the half-maximal inhibitory concentration, IC50) and its ability to block downstream signaling pathways. The following table summarizes the reported IC50 values for this compound and a selection of other CXCR4 antagonists in competitive binding assays. It is important to note that IC50 values can vary between studies depending on the specific experimental conditions.

CompoundType[125I]-SDF-1 Binding IC50 (nM)Reference
This compound Cyclic Peptide4.5[1]
AMD3100 (Plerixafor)Bicyclam Small Molecule~20-651
T14014-residue Peptide~2.5-4[2]
IT1tIsothiourea Small Molecule2.1 - 8.0[3][4]
LY2510924Cyclic Peptide0.079[5][6]
This compound Analogues (Amidine-containing)Cyclic Peptide~0.5 - 2.0[7]

Experimental Validation of this compound Specificity

The specificity of this compound for CXCR4 is validated through a series of in vitro experiments that assess its binding affinity, its ability to block the natural ligand's function, and its lack of interaction with other related receptors.

Key Experiments:
  • Competitive Radioligand Binding Assays: These assays directly measure the ability of this compound to compete with the natural ligand, CXCL12 (also known as SDF-1), for binding to CXCR4.

  • Calcium Mobilization Assays: CXCR4 activation by CXCL12 triggers a transient increase in intracellular calcium. This assay measures the ability of this compound to inhibit this calcium flux, demonstrating its antagonistic activity.

  • Chemotaxis Assays: A primary function of the CXCL12/CXCR4 axis is to direct cell migration. Chemotaxis assays quantify the ability of this compound to block CXCL12-induced cell movement.

Experimental Protocols

The following are detailed methodologies for the key experiments used to validate the specificity of this compound for CXCR4.

Competitive Radioligand Binding Assay

This protocol details a competitive binding assay using a radiolabeled form of CXCL12 ([125I]-SDF-1) to determine the binding affinity of this compound and other antagonists to CXCR4 expressed on cell membranes.

Materials:

  • HEK293 cells stably expressing human CXCR4

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4)

  • [125I]-SDF-1 (radioligand)

  • Unlabeled this compound and other competitor compounds

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-CXCR4 cells and wash with ice-cold PBS.

    • Resuspend cells in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of competitor compound at various concentrations (or buffer for total binding), and 50 µL of [125I]-SDF-1 (final concentration ~0.1 nM).

    • Add 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 500 mM NaCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each competitor concentration.

    • Determine the IC50 value by non-linear regression analysis.

Calcium Mobilization Assay

This protocol describes how to measure the inhibition of CXCL12-induced calcium flux by this compound in cells endogenously expressing CXCR4, such as Jurkat cells.

Materials:

  • Jurkat cells

  • RPMI 1640 medium with 10% FBS

  • HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • CXCL12

  • This compound and other antagonist compounds

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Preparation:

    • Culture Jurkat cells in RPMI 1640 supplemented with 10% FBS.

    • On the day of the assay, wash the cells and resuspend them in HBSS with 20 mM HEPES at a concentration of 1 x 106 cells/mL.

  • Dye Loading:

    • Add Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS at 1 x 106 cells/mL.

  • Assay:

    • Plate 100 µL of the dye-loaded cell suspension into each well of a 96-well plate.

    • Place the plate in a fluorescence plate reader and record baseline fluorescence (Excitation: 485 nm, Emission: 520 nm).

    • Add 50 µL of this compound or other antagonists at various concentrations and incubate for 10 minutes.

    • Inject 50 µL of CXCL12 (final concentration ~50 ng/mL) and continue to record fluorescence for at least 2 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity upon CXCL12 addition.

    • Determine the IC50 value for the inhibition of the calcium response by the antagonist.

Transwell Chemotaxis Assay

This protocol outlines a method to assess the ability of this compound to block the migration of CXCR4-expressing cells towards a CXCL12 gradient.

Materials:

  • Jurkat cells

  • RPMI 1640 medium with 0.5% BSA

  • CXCL12

  • This compound and other antagonist compounds

  • 24-well Transwell inserts (8 µm pore size)

  • Calcein-AM fluorescent dye

Procedure:

  • Cell and Reagent Preparation:

    • Starve Jurkat cells in serum-free RPMI for 2-4 hours.

    • Resuspend cells in RPMI with 0.5% BSA at 1 x 106 cells/mL.

    • Prepare dilutions of this compound and other antagonists in the same medium.

    • Prepare CXCL12 solution (100 ng/mL) in RPMI with 0.5% BSA.

  • Chemotaxis Assay:

    • Add 600 µL of the CXCL12 solution to the lower chamber of the 24-well plate. For negative control wells, add medium without CXCL12.

    • Pre-incubate 100 µL of the cell suspension with 100 µL of the antagonist dilutions (or medium for control) for 30 minutes at 37°C.

    • Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Transwell insert.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migration:

    • Carefully remove the Transwell inserts.

    • Add Calcein-AM (final concentration 2 µM) to the lower chamber and incubate for 30 minutes at 37°C.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of migration for each antagonist concentration.

    • Determine the IC50 value for the inhibition of chemotaxis.

Visualizing the CXCL12/CXCR4 Signaling Pathway

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell migration, proliferation, and survival. The following diagram illustrates the major downstream pathways activated by this interaction. This compound, as a CXCR4 antagonist, blocks the initiation of these signaling cascades.

CXCL12_CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi/βγ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_Raf Ras/Raf G_protein->Ras_Raf PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Gene_expression Gene Expression (Migration, Proliferation, Survival) PKC->Gene_expression Akt Akt PI3K->Akt Akt->Gene_expression MEK_ERK MEK/ERK Ras_Raf->MEK_ERK MEK_ERK->Gene_expression This compound This compound This compound->CXCR4 Inhibits

Caption: CXCL12/CXCR4 Signaling Pathway and this compound Inhibition.

Experimental Workflow for Validating this compound Specificity

The following diagram outlines the logical workflow for a comprehensive validation of this compound's specificity for the CXCR4 receptor.

FC131_Validation_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Antagonism cluster_step3 Step 3: Selectivity Profiling cluster_conclusion Conclusion Binding_Assay Competitive Radioligand Binding Assay Binding_Result Determine IC50 of this compound vs. Comparators Binding_Assay->Binding_Result Calcium_Assay Calcium Mobilization Assay Binding_Result->Calcium_Assay Chemotaxis_Assay Chemotaxis Assay Binding_Result->Chemotaxis_Assay Calcium_Result Inhibition of CXCL12-induced Ca²⁺ flux (IC50) Calcium_Assay->Calcium_Result Chemotaxis_Result Inhibition of CXCL12-induced cell migration (IC50) Chemotaxis_Assay->Chemotaxis_Result Selectivity_Assay Binding Assays against other Chemokine Receptors (e.g., CCR5, CXCR7) Calcium_Result->Selectivity_Assay Chemotaxis_Result->Selectivity_Assay Selectivity_Result Confirm lack of significant binding to off-target receptors Selectivity_Assay->Selectivity_Result Conclusion This compound is a potent and specific CXCR4 antagonist Selectivity_Result->Conclusion

Caption: Workflow for Validating this compound Specificity.

This comprehensive guide provides a framework for understanding and validating the specificity of this compound for the CXCR4 receptor. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Analysis of FC131's Cross-Reactivity with Other Chemokine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemokine receptor antagonist FC131 with other alternatives, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.

Introduction to this compound and CXCR4 Antagonism

This compound is a potent, cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its cognate ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, cancer metastasis, and HIV-1 entry into host cells. Consequently, CXCR4 has emerged as a significant therapeutic target, leading to the development of various antagonists.

The efficacy and safety of a CXCR4 antagonist are critically dependent on its selectivity. Cross-reactivity with other chemokine receptors can lead to off-target effects and undesirable side effects. This guide compares the selectivity profile of this compound with that of a well-established small molecule CXCR4 antagonist, AMD3100 (Plerixafor), and a newer investigational antagonist, BPRCX807, to provide a clear perspective on their relative performance.

Comparative Selectivity Profile

The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound and its alternatives against a panel of chemokine receptors.

CompoundTarget ReceptorAssay TypeMeasured Value (IC50/Ki)Cross-Reactivity with Other Chemokine Receptors
This compound CXCR4[¹²⁵I]-SDF-1 Binding InhibitionIC50: 4.5 nM[1]- No binding to CXCR7 observed.[2] - Analogues show no activity at CXCR7 or CCR5.[3] - Comprehensive screening data against a wider panel of chemokine receptors is not readily available in the public domain.
AMD3100 (Plerixafor) CXCR4[¹²⁵I]-SDF-1 Binding InhibitionIC50: 44 nM[4]- No interaction observed with CXCR1, CXCR2, CXCR3, CCR1, CCR2, CCR3, CCR4, CCR5, CCR6, CCR7, CCR8, or CCR9 in calcium flux assays.[5]
BPRCX807 CXCR4β-arrestin recruitmentIC50: <10 nM- At 10 µM, showed <10% inhibition against a panel of 10 CCRs, 6 other CXCRs, and CX3CR1, indicating high selectivity for CXCR4.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity of a test compound (e.g., this compound, AMD3100) to a specific chemokine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cells expressing the target chemokine receptor (e.g., Jurkat cells for CXCR4).

  • Radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α).

  • Unlabeled test compounds (this compound, AMD3100, etc.).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Harvest cells expressing the target receptor and resuspend them in binding buffer at a predetermined concentration.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add serial dilutions of the unlabeled test compound to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled ligand (non-specific binding).

  • Incubation: Add the cell suspension to the wells and incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium mobilization induced by the natural ligand of a chemokine receptor.

Materials:

  • Cells expressing the target chemokine receptor.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Natural chemokine ligand (e.g., CXCL12 for CXCR4).

  • Test antagonist compounds.

  • Fluorometric imaging plate reader (FLIPR) or a fluorometer.

Procedure:

  • Cell Loading: Incubate the cells with the calcium indicator dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).

  • Washing: Wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Antagonist Pre-incubation: Add the cells to a 96-well plate and pre-incubate with serial dilutions of the test antagonist compound for a short period.

  • Ligand Stimulation: Place the plate in the fluorometric reader and establish a baseline fluorescence reading. Inject the natural chemokine ligand at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Continuously record the fluorescence intensity before and after the addition of the ligand. An increase in intracellular calcium concentration will result in an increase in fluorescence.

  • Data Analysis: The antagonist's effect is measured as the inhibition of the ligand-induced calcium signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.

Visualizations

CXCR4 Signaling Pathway

CXCR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 G_protein Gαi/β/γ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras CXCL12 CXCL12 CXCL12->CXCR4 Binds PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Gene_expression Gene Expression (Proliferation, Survival, Migration) Ca_release->Gene_expression PKC->Gene_expression Akt Akt PI3K->Akt Akt->Gene_expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_expression

Caption: Simplified CXCR4 signaling cascade upon CXCL12 binding.

Experimental Workflow for Cross-Reactivity Screening

Cross-Reactivity Workflow start Start: Select Test Compound (e.g., this compound) panel Define Chemokine Receptor Panel (e.g., CCR1-10, CXCR1-6) start->panel binding_assay Primary Screen: Radioligand Binding Assay panel->binding_assay analyze_binding Analyze Binding Data (Determine IC50/Ki) binding_assay->analyze_binding functional_assay Secondary Screen: Functional Assay (e.g., Ca²⁺ Flux) analyze_functional Analyze Functional Data (Determine IC50) functional_assay->analyze_functional analyze_binding->functional_assay Confirm Hits decision Significant Off-Target Activity? analyze_functional->decision selective Conclusion: Compound is Selective decision->selective No non_selective Conclusion: Compound is Non-Selective decision->non_selective Yes

Caption: Workflow for assessing antagonist cross-reactivity.

Comparative Selectivity of CXCR4 Antagonists

Comparative Selectivity cluster_this compound This compound cluster_amd3100 AMD3100 cluster_bprcx807 BPRCX807 This compound This compound CXCR4_F CXCR4 This compound->CXCR4_F High Affinity CXCR7_F CXCR7 This compound->CXCR7_F No Binding CCR5_F CCR5 This compound->CCR5_F No Activity Other_F Other Receptors (Data Limited) AMD3100 AMD3100 CXCR4_A CXCR4 AMD3100->CXCR4_A High Affinity Other_CXCR_A CXCR1-3 AMD3100->Other_CXCR_A No Interaction Other_CCR_A CCR1-9 AMD3100->Other_CCR_A No Interaction BPRCX807 BPRCX807 CXCR4_B CXCR4 BPRCX807->CXCR4_B High Affinity Other_Chemokine_R Other Chemokine Receptors BPRCX807->Other_Chemokine_R <10% Inhibition

Caption: Selectivity profiles of this compound, AMD3100, and BPRCX807.

References

A Comparative Analysis of FC131 and T140 Peptide Analogs as CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer and HIV research, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target. Its involvement in tumor metastasis and HIV-1 entry into host cells has spurred the development of various antagonists. Among these, the peptide analogs FC131 and T140 have garnered significant attention. This guide provides a detailed comparative analysis of these two peptides, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and protocols.

This compound is a cyclic pentapeptide derived from T140, a 14-amino acid peptide, through a process of molecular size reduction.[1] This structural modification was aimed at improving upon the parent compound's properties.[1] Both peptides function as potent and selective antagonists of CXCR4, inhibiting the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[2][3][4] This antagonism disrupts the downstream signaling pathways that promote cell migration, proliferation, and survival, which are hijacked by cancer cells and HIV.[5][6][7]

Quantitative Comparison of Performance

The following table summarizes the key performance metrics of this compound and T140 based on available experimental data.

ParameterThis compoundT140Reference(s)
Structure Cyclic pentapeptide: cyclo(-d-Tyr-Arg-Arg-Nal-Gly-)14-residue peptide: Arg-Arg-Nal-c(Cys-Tyr-Arg-Lys-D-Lys-Pro-Tyr-Arg-Cit-Cys)-Arg[1][2]
CXCR4 Binding Affinity (IC50) 4.5 nM~2.5 - 4 nM[4][8][9][10]
Anti-HIV Activity (EC50) Potent activity against X4-tropic HIV-1 strainsPotent activity against X4-tropic HIV-1 strains[2][11]
Mechanism of Action Inverse agonistInverse agonist[9][12]
In Vivo Stability Improved biostability due to cyclic structureSusceptible to degradation in serum[1][11][13]
Anti-Metastatic Activity Shown to inhibit tumor growth in vivoDemonstrated reduction in pulmonary metastasis in mouse models[3][9]

CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4 activates multiple intracellular signaling cascades. Both this compound and T140 act by competitively inhibiting this initial binding step. The diagram below illustrates the major downstream pathways affected by CXCR4 antagonism.

CXCR4_Signaling_Pathway CXCR4 Signaling Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates JAK_STAT JAK/STAT CXCR4->JAK_STAT G-protein independent FC131_T140 This compound / T140 FC131_T140->CXCR4 Blocks PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK PLC PLC G_protein->PLC Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival ERK->Proliferation Cell_Migration Cell Migration PLC->Cell_Migration JAK_STAT->Proliferation JAK_STAT->Survival Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing CXCR4 start->prepare_membranes incubate Incubate membranes, radioligand, and varying concentrations of competitor prepare_membranes->incubate prepare_reagents Prepare radioligand ([125I]-SDF-1) and competitor peptides (this compound/T140) prepare_reagents->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash measure Measure radioactivity on filters wash->measure analyze Analyze data to determine IC50 measure->analyze end End analyze->end

References

A Comparative Guide to FC131: A Potent CXCR4 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the CXCR4 antagonist FC131 with other notable alternatives. The information is compiled from publicly available research data to facilitate objective evaluation and inform experimental design.

Performance Comparison of CXCR4 Antagonists

The following tables summarize the quantitative performance of this compound and its alternatives in key assays relevant to CXCR4 antagonism.

CompoundIC50 (nM) - [¹²⁵I]-SDF-1 BindingIC50 (nM) - SDF-1-induced Cell MigrationEC50 (nM) - Anti-HIV Activity
This compound 4.5[1][2]Not explicitly foundData available, specific values vary by HIV strain[3]
Plerixafor (AMD3100) 44[4]51 ± 17[2]1-10[4]
BKT140 (BL-8040) ~1[2]0.5 - 2.5[2]Not explicitly found
LY2510924 0.079[1][5]0.26[1][5]Not explicitly found

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, cell lines, and assay formats used. The data presented here is for comparative purposes and is sourced from the indicated publications.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure the reproducibility of the cited data.

CXCR4 Competitive Binding Assay

This protocol is based on a flow cytometry-based competition assay to determine the binding affinity of a compound to the CXCR4 receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound in displacing a labeled ligand from the CXCR4 receptor.

Materials:

  • Cells expressing CXCR4 (e.g., Jurkat cells)

  • Fluorescently labeled SDF-1 (e.g., [¹²⁵I]-SDF-1 or a fluorescently tagged SDF-1)

  • Test compounds (e.g., this compound, Plerixafor)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • FACS tubes or 96-well plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash CXCR4-expressing cells. Resuspend the cells in assay buffer at a concentration of 0.5 x 10⁶ cells/mL.

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer.

  • Incubation: In FACS tubes or a 96-well plate, add the cell suspension. Then, add the diluted test compounds.

  • Ligand Addition: Add a fixed concentration of the fluorescently labeled SDF-1 to each tube/well.

  • Incubation: Incubate the mixture for 30-60 minutes at 4°C in the dark to allow for competitive binding to reach equilibrium.

  • Washing: Wash the cells with cold assay buffer to remove unbound ligand. Centrifuge and resuspend the cells in a suitable volume for flow cytometry analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control (no competitor). The IC50 value is determined by fitting the data to a dose-response curve.

SDF-1-Induced Cell Migration Assay (Chemotaxis)

This protocol describes a transwell migration assay to assess the ability of a compound to inhibit cell migration towards an SDF-1 gradient.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the inhibition of SDF-1-induced chemotaxis.

Materials:

  • CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cell lines)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm)

  • 24-well plates

  • Recombinant human SDF-1α

  • Test compounds

  • Serum-free cell culture medium

  • Cell staining dye (e.g., Calcein AM)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Culture cells to be used in the assay. On the day of the experiment, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Chemoattractant and Inhibitor Setup: In the lower chamber of the 24-well plate, add serum-free medium containing a predetermined optimal concentration of SDF-1α. In some wells, add different concentrations of the test compound along with SDF-1α. Include control wells with medium alone (negative control) and SDF-1α alone (positive control).

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 2-4 hours).

  • Quantification of Migrated Cells:

    • Carefully remove the transwell inserts.

    • To quantify the migrated cells in the lower chamber, a fluorescent dye like Calcein AM can be added and the fluorescence measured with a plate reader.

    • Alternatively, the cells on the bottom of the lower chamber can be fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the presence of SDF-1α alone. The IC50 value is calculated from a dose-response curve.

Anti-HIV Activity Assay

This protocol outlines a general method to evaluate the anti-HIV activity of a compound using a cell-based assay.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound in inhibiting HIV replication in a susceptible cell line.

Materials:

  • HIV-susceptible cell line (e.g., CEM-GFP, TZM-bl)

  • HIV-1 viral stock (e.g., NL4-3, IIIB)

  • Test compounds

  • Cell culture medium and supplements

  • 96-well plates

  • Method for quantifying viral replication (e.g., p24 ELISA, luciferase assay, flow cytometry for GFP expression)

Procedure:

  • Cell Seeding: Seed the HIV-susceptible cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include wells with no compound as a virus control and wells with no virus as a cell control.

  • Viral Infection: Add a predetermined amount of HIV-1 viral stock to the wells containing cells and compounds.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for viral replication (typically 3-7 days).

  • Quantification of Viral Replication:

    • p24 ELISA: Collect the cell culture supernatant and measure the amount of HIV-1 p24 antigen using a commercial ELISA kit.

    • Luciferase Assay (for TZM-bl cells): Lyse the cells and measure the luciferase activity, which is indicative of viral entry and gene expression.

    • Flow Cytometry (for CEM-GFP cells): Harvest the cells and analyze the percentage of GFP-positive cells, indicating viral infection and replication.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control. The EC50 value is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SDF-1/CXCR4 signaling pathway and a typical experimental workflow for evaluating CXCR4 antagonists.

SDF1_CXCR4_Signaling cluster_membrane Plasma Membrane CXCR4 CXCR4 G_protein Gαi/Gβγ CXCR4->G_protein Activation SDF1 SDF-1 (CXCL12) SDF1->CXCR4 Binding PI3K PI3K G_protein->PI3K MAPK MAPK (ERK1/2) G_protein->MAPK STAT JAK/STAT G_protein->STAT Akt Akt PI3K->Akt Cell_Response Cellular Responses (Survival, Proliferation, Migration) Akt->Cell_Response MAPK->Cell_Response STAT->Cell_Response

Caption: SDF-1/CXCR4 signaling pathway.

Experimental_Workflow start Start: Identify CXCR4 Antagonist (e.g., this compound) binding_assay CXCR4 Binding Assay (IC50 determination) start->binding_assay migration_assay Cell Migration Assay (Chemotaxis Inhibition, IC50) start->migration_assay hiv_assay Anti-HIV Activity Assay (EC50 determination) start->hiv_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis migration_assay->data_analysis hiv_assay->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Experimental workflow for CXCR4 antagonist evaluation.

References

Safety Operating Guide

Proper Disposal Procedures for FC131: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for FC131, a potent CXCR4 antagonist used in research.

This compound, with the CAS number 606968-52-9 and alternate name Cyclo[2-Nal-Gly-D-Tyr-Arg-Arg], is a peptide that, according to its Safety Data Sheet (SDS), is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, proper disposal is still necessary to ensure environmental safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. While this compound is not classified as hazardous, these precautions are a standard best practice in a laboratory setting to minimize any potential exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in accordance with your institution's specific environmental health and safety (EHS) guidelines. The following steps provide a general framework for the proper disposal of unused or waste this compound.

  • Consult Institutional EHS Guidelines: Before proceeding, review your organization's chemical hygiene plan and waste disposal protocols. Contact your institution's EHS or waste management department for specific instructions on disposing of non-hazardous peptide waste.

  • Waste Collection:

    • Solid Waste: Collect any solid, unused this compound and place it in a clearly labeled, sealed container. The container should be compatible with chemical waste and properly marked as "Non-hazardous Chemical Waste" and should identify the contents as "this compound (peptide)."

    • Contaminated Materials: Any materials, such as pipette tips, tubes, or wipes, that have come into contact with this compound should be collected in a designated solid waste container for chemical waste.

    • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution must be disposed of as chemical waste. The waste container should be appropriate for the solvent used and clearly labeled with the full chemical contents, including this compound and the solvent.

  • Waste Storage: Store the sealed waste container in a designated and secure area for chemical waste pickup. This area should be away from general laboratory traffic and clearly marked.

  • Arrange for Pickup: Follow your institution's procedure for requesting a chemical waste pickup. Do not dispose of this compound or its containers in the regular trash or down the drain unless explicitly permitted by your EHS department.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative information related to this compound.

PropertyValue
CAS Number 606968-52-9
Molecular Formula C36H47N11O6
Molecular Weight 729.84 g/mol
Hazard Classification Not classified as hazardous

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below. This diagram illustrates the decision-making process and the steps to be taken by laboratory personnel.

FC131_Disposal_Workflow This compound Disposal Workflow start Start: Unused or Waste this compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_solid Is the waste solid this compound? consult_ehs->is_solid collect_solid Collect in a labeled, sealed container for chemical waste is_solid->collect_solid Yes is_liquid Is the waste an this compound solution? is_solid->is_liquid No store_waste Store waste container in a designated secure area collect_solid->store_waste collect_liquid Collect in a labeled, sealed container for liquid chemical waste is_liquid->collect_liquid Yes is_contaminated Are materials contaminated with this compound? is_liquid->is_contaminated No collect_liquid->store_waste collect_contaminated Collect in a designated solid chemical waste container is_contaminated->collect_contaminated Yes is_contaminated->store_waste No collect_contaminated->store_waste request_pickup Request chemical waste pickup from EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: A flowchart illustrating the step-by-step process for the safe and compliant disposal of this compound.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the properties of this compound and the recommended disposal pathway.

FC131_Properties_Disposal_Relationship This compound Properties and Disposal Pathway cluster_properties Chemical Properties cluster_disposal Disposal Pathway cas CAS: 606968-52-9 peptide Nature: Peptide chemical_waste Dispose as Non-Hazardous Chemical Waste peptide->chemical_waste Leads to non_hazardous GHS Classification: Not Hazardous non_hazardous->chemical_waste Leads to ppe Wear Standard PPE ppe->chemical_waste Prerequisite no_drain Do Not Dispose Down Drain chemical_waste->no_drain no_trash Do Not Dispose in Regular Trash chemical_waste->no_trash consult_ehs Consult Institutional EHS for Final Protocol chemical_waste->consult_ehs

Caption: The relationship between this compound's properties and the recommended disposal procedures.

By adhering to these guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and environmentally responsible disposal of this compound. Building a strong foundation of trust in laboratory safety and chemical handling is paramount for the scientific community.

Essential Safety and Handling of FC131 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like FC131, a CXCR4 antagonist, is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on general protocols for handling potent cyclic peptides in a laboratory setting.

Personal Protective Equipment (PPE) and Handling

When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE and handling procedures.

Category Requirement Details
Eye Protection Chemical safety goggles or safety glasses with side shieldsMust meet ANSI Z87.1 standards to protect from splashes. A face shield may be required for procedures with a high risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Gloves should be inspected before use and changed immediately upon contamination. For potent compounds, double-gloving is recommended.[2]
Body Protection Laboratory coatA buttoned, long-sleeved lab coat is essential to protect skin and clothing.[1][3] For handling highly potent compounds, an impermeable gown may be necessary.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodHandling of powdered (lyophilized) this compound should be done in a chemical fume hood to prevent inhalation of dust.[5] If a fume hood is not available, a respirator may be required.[2]
General Handling Avoid direct contact, inhalation, and ingestionDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][6]

Experimental Protocol: Reconstitution of Lyophilized this compound

This protocol outlines the steps for safely reconstituting lyophilized this compound powder for experimental use.

Materials:

  • Lyophilized this compound

  • Appropriate solvent (e.g., sterile water, DMSO, or a recommended buffer)[7]

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as outlined above)

Procedure:

  • Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.[8]

  • Personal Protective Equipment: Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Containment: Perform all reconstitution steps within a chemical fume hood to minimize inhalation risk.

  • Solvent Addition: Carefully open the vial. Using a calibrated micropipette, add the specified volume of the appropriate solvent to the vial. Direct the solvent down the side of the vial to gently wet the powder.[9]

  • Dissolution: Close the vial tightly and gently vortex or swirl to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can damage the peptide.

  • Labeling: Clearly label the vial with the compound name, concentration, date of reconstitution, and solvent used.

  • Storage: Store the reconstituted solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[3] Avoid repeated freeze-thaw cycles.[3]

Operational and Disposal Plan

A clear plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.

FC131_Workflow A Acquisition & Storage (Lyophilized Powder at -20°C) B Preparation for Use (Equilibrate to Room Temp) A->B C Reconstitution (In Fume Hood with PPE) B->C D Experimental Use (Follow Standard Lab Procedures) C->D E Short-Term Storage (Solution at -20°C or -80°C) D->E F Waste Segregation (Solid & Liquid Waste) D->F E->D Future Use G Solid Waste Disposal (Contaminated PPE, Vials) F->G H Liquid Waste Disposal (Unused Solutions) F->H I Chemical Waste Pickup (Licensed Disposal Service) G->I H->I

Figure 1: Logical workflow for the safe handling and disposal of this compound.

Disposal Plan:

  • Waste Identification: All materials that have come into contact with this compound, including pipette tips, vials, and gloves, should be considered chemical waste.

  • Segregation: Separate solid and liquid waste into clearly labeled, sealed containers.

  • Solid Waste: Dispose of contaminated solid materials, such as gloves and empty vials, in a designated hazardous waste container.[10]

  • Liquid Waste: Collect unused or waste solutions of this compound in a sealed, labeled hazardous waste container. Do not pour chemical waste down the drain.[3][10]

  • Final Disposal: All chemical waste must be disposed of through a licensed environmental health and safety contractor in accordance with local, state, and federal regulations.[5][11]

References

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